molecular formula C9H9BrO B1595093 3-Bromo-1-phenylpropan-1-one CAS No. 29636-75-7

3-Bromo-1-phenylpropan-1-one

Cat. No.: B1595093
CAS No.: 29636-75-7
M. Wt: 213.07 g/mol
InChI Key: RTXGOKBYAHABBR-UHFFFAOYSA-N
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Description

3-Bromo-1-phenylpropan-1-one (CAS 29636-75-7) is a significant β-bromoketone intermediate in organic synthesis, with a molecular formula of C9H9BrO and a molecular weight of 213.07 g/mol . Its bifunctional nature, featuring a ketone group and a reactive bromine atom on the beta carbon, allows it to participate in a wide array of chemical transformations, making it a versatile building block for constructing complex molecular architectures . This compound is particularly valuable in pharmaceutical research, where it serves as a precursor for the synthesis of biologically active molecules. It has been employed in the N-alkylation of piperazine intermediates and is a key starting material in the synthesis of (S)-tiemonium iodide, an anticholinergic and spasmolytic drug . Furthermore, its reactivity is exploited in the construction of complex heterocyclic systems, such as thiazolo[3,2-a]thiochromeno[4,3-d]pyrimidines and chromeno[4,3-b]pyridine derivatives, which are structures of interest due to their potential antioxidant and anti-inflammatory properties . The compound is characterized by a melting point of 57°C (petroleum ether) and a boiling point of 132-135°C at 7 Torr . It should be handled with appropriate safety precautions, including the use of gloves and goggles to avoid contact with skin and eyes . All operations should be conducted in a well-ventilated area to avoid inhalation of gases or vapors . Please note: This product is intended for research purposes only and is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXGOKBYAHABBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952104
Record name 3-Bromo-1-phenylpropan-1-one
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29636-75-7
Record name 3-Bromo-1-phenyl-1-propanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromopropiophenone
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Record name 3-Bromo-1-phenylpropan-1-one
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Record name 3-bromopropiophenone
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Foundational & Exploratory

3-Bromo-1-phenylpropan-1-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-1-phenylpropan-1-one

This guide provides a comprehensive technical overview of 3-Bromo-1-phenylpropan-1-one, a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug development. We will delve into its core chemical properties, reactivity, synthesis, and analytical characterization, offering field-proven insights into its practical applications.

Introduction and Molecular Overview

3-Bromo-1-phenylpropan-1-one, also known as β-bromopropiophenone, is an organic compound featuring a phenyl ketone group and a primary alkyl bromide. This unique combination of functional groups makes it a valuable intermediate and building block for synthesizing a wide array of more complex molecules, particularly heterocyclic compounds and pharmaceutical precursors. Its structure presents two primary sites for chemical modification: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic attack.

Key Identifiers:

  • IUPAC Name: 3-bromo-1-phenylpropan-1-one[1]

  • Molecular Formula: C₉H₉BrO[1][2]

  • CAS Number: 29636-75-7[1]

Caption: 2D Structure of 3-Bromo-1-phenylpropan-1-one.

Physicochemical and Spectroscopic Properties

The physical and computed chemical properties of 3-Bromo-1-phenylpropan-1-one are summarized below. These properties are crucial for designing reaction conditions, purification protocols, and ensuring safe handling.

PropertyValueSource(s)
Molecular Weight 213.07 g/mol [1][2][3]
Appearance White to almost white powder or crystal[3]
Melting Point 45-48 °C[3]
Boiling Point 138-140 °C at 14 mmHg
SMILES C1=CC=C(C=C1)C(=O)CCBr[1][2]
InChIKey RTXGOKBYAHABBR-UHFFFAOYSA-N[1]
Storage Temperature Room Temperature, recommended cool and dark (<15°C)[3]
Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 3-Bromo-1-phenylpropan-1-one.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group (typically in the δ 7.4-8.0 ppm range). The two methylene groups (-CH₂-) will appear as distinct triplets due to coupling with each other. The -CH₂- group adjacent to the carbonyl (C2) will be downfield (around δ 3.6 ppm) compared to the -CH₂- group attached to the bromine (C3, around δ 3.3 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the carbonyl carbon around δ 196-198 ppm. Aromatic carbons will appear between δ 128-136 ppm. The methylene carbons attached to the carbonyl and bromine will be found at approximately δ 40 ppm and δ 28 ppm, respectively.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the carbonyl (C=O) stretch, typically found around 1680-1700 cm⁻¹. The C-Br stretch will show a weaker absorption in the fingerprint region, usually between 500-650 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the classic isotopic signature for a compound containing one bromine atom.

Synthesis and Mechanistic Considerations

The most common and direct synthesis of 3-Bromo-1-phenylpropan-1-one is through the α-bromination of propiophenone (1-phenylpropan-1-one). However, a more controlled approach involves the reaction of acetophenone with formaldehyde and an amine to form a Mannich base, which is then treated with a brominating agent. A related synthesis involves the direct bromination of 1-phenylpropane-1,2-dione.[4]

Experimental Protocol: Synthesis from 3-Phenyl-1-Propanol (SN2 Reaction)

A reliable method for producing a related compound, 1-bromo-3-phenylpropane, involves a nucleophilic substitution (S_N2) reaction on 3-phenyl-1-propanol. This protocol illustrates the principles that can be adapted for other bromination reactions. The hydroxyl group is a poor leaving group, so it must first be protonated by a strong acid (like H₂SO₄) to form a good leaving group (water). The bromide ion (from NaBr) then acts as the nucleophile.[5][6]

Step-by-Step Methodology:

  • Reagent Combination: In a round-bottom flask, combine 3-phenyl-1-propanol, sodium bromide (NaBr), and concentrated sulfuric acid (H₂SO₄).[6]

  • Reflux: Heat the mixture under reflux for approximately 60-90 minutes. This provides the necessary activation energy for the S_N2 reaction to proceed to completion.[6]

  • Cooling and Separation: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Two distinct layers will form: an upper organic layer containing the product and a lower aqueous layer.[6]

  • Washing Procedure:

    • Perform a water wash (e.g., 15 mL) to remove water-soluble impurities.[6]

    • Subsequently, wash the organic layer with two portions of saturated sodium bicarbonate solution (e.g., 10 mL each). This is a critical step to neutralize any remaining sulfuric acid. The causality here is to prevent acid-catalyzed side reactions during distillation and to protect equipment.[6]

  • Drying and Solvent Removal: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate. Filter to remove the drying agent and then remove the solvent under reduced pressure using a rotary evaporator.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Start 3-Phenyl-1-Propanol + NaBr, H₂SO₄ Reflux Heat under Reflux (60-90 min) Start->Reflux Protonation & SN2 Reaction Separation Separatory Funnel (Organic/Aqueous) Reflux->Separation Cooling Wash Wash with H₂O & NaHCO₃ Separation->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporation Solvent Removal Dry->Evaporation Product Pure Product Evaporation->Product Reactivity_Pathways Start 3-Bromo-1-phenylpropan-1-one SN2 Nucleophilic Substitution (SN2 Reaction) Start->SN2 + Nucleophile (e.g., R₂NH) Elim Elimination Reaction (E2) Start->Elim + Base (e.g., Et₃N) Product_SN2 3-(Nu)-1-phenylpropan-1-one SN2->Product_SN2 Intermediate_Elim Phenyl Vinyl Ketone (Intermediate) Elim->Intermediate_Elim Product_Chalcone Chalcone Derivatives Intermediate_Elim->Product_Chalcone + ArCHO (Claisen-Schmidt)

Sources

An In-depth Technical Guide to 3-Bromo-1-phenylpropan-1-one (CAS Number: 29636-75-7)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-1-phenylpropan-1-one (CAS: 29636-75-7), a versatile α-haloketone intermediate with significant applications in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds relevant to drug discovery. This document details its chemical properties, provides an extensive list of synonyms, outlines established synthetic protocols, and explores its reactivity and utility in the synthesis of pharmaceutically relevant compounds. Furthermore, detailed analytical characterization data, including ¹H NMR, ¹³C NMR, and FT-IR, are presented alongside essential safety and handling information to ensure its effective and safe use in a laboratory setting.

Chemical Identity and Physicochemical Properties

3-Bromo-1-phenylpropan-1-one is a member of the α-haloketone class of compounds, characterized by a bromine atom on the carbon adjacent to the carbonyl group. This structural feature imparts a high degree of reactivity, making it a valuable electrophilic building block in organic synthesis.

Table 1: Physicochemical Properties of 3-Bromo-1-phenylpropan-1-one

PropertyValueSource(s)
CAS Number 29636-75-7[1]
IUPAC Name 3-bromo-1-phenylpropan-1-one[1]
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 58-59 °C[2]
Boiling Point 110-112 °C at 4 Torr[2]
SMILES C1=CC=C(C=C1)C(=O)CCBr[1]
InChIKey RTXGOKBYAHABBR-UHFFFAOYSA-N[1]
Synonyms

This compound is known by several names in the chemical literature and commercial catalogs. A comprehensive list is provided below to aid in literature searches and material sourcing.

  • 3-Bromopropiophenone

  • α-Bromopropiophenone

  • 2-Bromo-1-phenyl-1-propanone

  • β-Bromopropiophenone

  • 1-Propanone, 3-bromo-1-phenyl-

  • (+/-)-Bromethylphenylketon

Synthesis of 3-Bromo-1-phenylpropan-1-one

The primary synthetic route to 3-bromo-1-phenylpropan-1-one is the α-bromination of propiophenone. This reaction proceeds via an enol or enolate intermediate and can be effectively carried out using elemental bromine or in situ generated bromine sources under acidic conditions.

General Reaction Scheme

Synthesis of 3-Bromo-1-phenylpropan-1-one Propiophenone Propiophenone Product 3-Bromo-1-phenylpropan-1-one Propiophenone->Product Acid Catalyst (e.g., H₂SO₄, GAA) Brominating_Agent Br₂ or HBr/H₂O₂ Brominating_Agent->Product Byproduct HBr Heterocycle_Synthesis_Nitrogen alpha_haloketone 3-Bromo-1-phenylpropan-1-one heterocycle Nitrogen-containing Heterocycle alpha_haloketone->heterocycle binucleophile N-containing Binucleophile (e.g., amidine, thiourea) binucleophile->heterocycle Heterocycle_Synthesis_Sulfur alpha_haloketone 3-Bromo-1-phenylpropan-1-one s_heterocycle Sulfur-containing Heterocycle alpha_haloketone->s_heterocycle s_binucleophile S-containing Binucleophile (e.g., thioamide) s_binucleophile->s_heterocycle

Sources

Introduction to 3-Bromo-1-phenylpropan-1-one as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-1-phenylpropan-1-one as a Chemical Intermediate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 3-Bromo-1-phenylpropan-1-one, a pivotal chemical intermediate in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, reactivity, and applications, grounding all technical information in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of 3-Bromo-1-phenylpropan-1-one

3-Bromo-1-phenylpropan-1-one, also known as 3-bromopropiophenone, is a bifunctional organic compound featuring a phenyl ketone structure and a primary alkyl bromide. This unique combination of a nucleophilic center (the enolizable position alpha to the carbonyl) and two distinct electrophilic sites (the carbonyl carbon and the carbon bearing the bromine atom) makes it an exceptionally versatile and valuable building block. Its strategic importance lies in its ability to serve as a precursor for a wide array of more complex molecules, particularly in the synthesis of heterocyclic compounds and pharmaceutical agents. The presence of a reactive bromine atom, a good leaving group, allows for facile nucleophilic substitution, while the ketone moiety offers a handle for a variety of carbonyl-based transformations.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of 3-Bromo-1-phenylpropan-1-one are summarized below.

PropertyValueSource
IUPAC Name 3-bromo-1-phenylpropan-1-one[1]
CAS Number 29636-75-7[1][2]
Molecular Formula C₉H₉BrO[1][2]
Molecular Weight 213.07 g/mol [1][2]
Appearance Data not explicitly available; likely a solid or oil
SMILES C1=CC=C(C=C1)C(=O)CCBr[1][2]
InChIKey RTXGOKBYAHABBR-UHFFFAOYSA-N[1]

Note: Experimental data such as melting and boiling points for this specific isomer are not consistently available across public databases. Researchers should consult specific supplier documentation for precise values.

Synthesis and Mechanistic Insight

The synthesis of 3-Bromo-1-phenylpropan-1-one can be approached through several routes. A prevalent and illustrative method is the α-bromination of propiophenone. This approach is favored for its directness and use of readily available starting materials.

Workflow for the Synthesis of 3-Bromo-1-phenylpropan-1-one

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Propiophenone in Chloroform B Heat Solution to 50°C A->B C Slowly Add Bromine in Chloroform B->C D Maintain Gentle Reflux (approx. 6 hours) C->D E Cool to Room Temp D->E F Wash with NaHCO₃(aq) and Water E->F G Dry over Na₂SO₄ F->G H Remove Solvent (Vacuum) G->H I Purified Product: 3-Bromo-1-phenylpropan-1-one H->I

Caption: Experimental workflow for the synthesis of 3-Bromo-1-phenylpropan-1-one.

Detailed Experimental Protocol (Illustrative)

This protocol is based on a standard procedure for the bromination of a related phenyl dione, adapted for propiophenone.[3]

  • Preparation: Dissolve propiophenone (1 equivalent) in a suitable solvent such as chloroform or glacial acetic acid in a reaction flask equipped with a reflux condenser and a dropping funnel. Heat the solution to approximately 50°C.

  • Bromination: Prepare a solution of bromine (1 equivalent) in the same solvent. Add the bromine solution dropwise to the heated propiophenone solution. The rate of addition should be controlled to maintain a gentle reflux and allow for the immediate decolorization of the bromine, indicating its consumption. This slow addition is crucial to prevent the formation of dibrominated byproducts. The reaction is typically carried out over several hours.

  • Quenching and Work-up: After the addition is complete, cool the reaction mixture to room temperature. Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining HBr and unreacted bromine. Subsequently, wash with water.

  • Isolation: Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or recrystallization, if solid, to yield pure 3-Bromo-1-phenylpropan-1-one.

Causality Behind Experimental Choices:

  • Solvent: Chloroform or acetic acid are chosen for their ability to dissolve the reactants and for being relatively inert to the reaction conditions.

  • Temperature: Heating to 50°C increases the reaction rate without promoting significant side reactions. The gentle reflux provides a visual cue for the exothermic reaction's progress.

  • Slow Addition: This is a critical control parameter. A rapid addition of bromine can lead to a buildup of the reagent, increasing the likelihood of over-bromination and reducing the selectivity and yield of the desired monobrominated product.

  • Bicarbonate Wash: This step is essential for safety and purity. It neutralizes corrosive acidic byproducts (HBr), making the product easier to handle and preventing degradation during solvent removal.

Reactivity and Applications in Synthesis

The synthetic utility of 3-Bromo-1-phenylpropan-1-one stems from its dual reactivity. It readily participates in nucleophilic substitution reactions at the C-Br bond and a variety of transformations at the carbonyl group.

Key Reaction: Synthesis of Aminoketone Precursors

A primary application of this intermediate is in the alkylation of amines to form γ-aminoketones. These structures are prevalent in a wide range of pharmacologically active molecules.

Reaction Mechanism: N-Alkylation

Caption: Generalized SN2 mechanism for the synthesis of γ-aminoketones.

In this Sₙ2 reaction, the lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic carbon atom bonded to the bromine. This one-step concerted mechanism involves the simultaneous formation of the C-N bond and cleavage of the C-Br bond, with the bromine atom departing as a bromide ion. This reaction is fundamental to building the carbon skeleton of many pharmaceutical agents.

A Versatile Synthon for Drug Scaffolds

While direct synthesis pathways for specific commercial drugs from 3-Bromo-1-phenylpropan-1-one are proprietary, its value as a synthon is clear. It provides a reliable route to substituted propiophenone backbones. These structures are core components in various drug classes:

  • Pharmaceuticals and Agrochemicals: The ability to introduce a variety of functional groups via substitution of the bromine atom makes this compound a key starting material for creating libraries of compounds for screening. It is a building block for pharmaceuticals, agrochemicals, and other organic materials.

  • Heterocyclic Chemistry: The 1,4-relationship between the carbonyl carbon and the bromine-bearing carbon makes it an ideal precursor for the synthesis of five-membered heterocyclic rings, such as furans and pyrroles, through reactions with appropriate nucleophiles.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of 3-Bromo-1-phenylpropan-1-one is paramount for laboratory safety.

Hazard Profile:

  • Irritation: Causes skin and eye irritation.[4]

  • Respiratory Hazard: May cause respiratory irritation.[4]

Recommended Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhaling vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe mists or vapors. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-1-phenylpropan-1-one stands out as a highly effective and versatile chemical intermediate. Its value is derived from its predictable reactivity, allowing for the strategic and controlled introduction of complex functionality. For scientists engaged in drug discovery and process development, a thorough understanding of its properties, synthesis, and reaction chemistry is essential for leveraging its full potential in the creation of novel and impactful molecules.

References

  • Cheméo. (n.d.). Chemical Properties of 3-Bromo-1-phenyl-1-propene (CAS 4392-24-9). Retrieved from [Link]

  • Reddit. (2021). why is it called 1-phenyl-3-bromopropane and not 3-phenyl-1-bromopropane?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-phenylpropan-1-one. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Bromo-3-phenyl propane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-phenyl-2-propanone. Retrieved from [Link]

  • Chemsrc. (2025). 1-Bromo-3-phenylpropane. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione. Retrieved from [Link]

  • Brainly.com. (2024). When 3-phenylprop-1-ene is treated with HBr in the presence of peroxide, what is the major product. Retrieved from [Link]

Sources

A Preliminary Investigation into the Reaction Mechanisms of 3-Bromo-1-phenylpropan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-phenylpropan-1-one, a β-haloketone, serves as a versatile synthetic intermediate in organic chemistry. Its reactivity is characterized by the interplay between the electrophilic carbonyl carbon, the acidic α-protons, and the carbon atom bearing the bromine, which is susceptible to both nucleophilic attack and elimination. Understanding the mechanistic pathways that govern its reactions is crucial for controlling product formation and designing efficient synthetic routes for a variety of target molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a preliminary investigation into the primary reaction mechanisms of 3-Bromo-1-phenylpropan-1-one, focusing on nucleophilic substitution and base-mediated elimination reactions. We will explore the underlying principles that dictate the course of these reactions, provide illustrative experimental protocols, and discuss the analytical techniques required for product validation.

Core Reactivity: A Dichotomy of Pathways

The chemical behavior of 3-Bromo-1-phenylpropan-1-one is dominated by two competing reaction pathways: nucleophilic substitution at the β-carbon and elimination of hydrogen bromide to form an α,β-unsaturated ketone. The preferred pathway is highly dependent on the nature of the nucleophile/base, solvent, and reaction temperature.

Figure 1: Competing Reaction Pathways of 3-Bromo-1-phenylpropan-1-one

G 3-Bromo-1-phenylpropan-1-one 3-Bromo-1-phenylpropan-1-one Nucleophilic Substitution Nucleophilic Substitution 3-Bromo-1-phenylpropan-1-one->Nucleophilic Substitution  Nucleophile (e.g., N3-) Elimination Elimination 3-Bromo-1-phenylpropan-1-one->Elimination  Base (e.g., Et3N) 3-Substituted-1-phenylpropan-1-one 3-Substituted-1-phenylpropan-1-one Nucleophilic Substitution->3-Substituted-1-phenylpropan-1-one Phenyl vinyl ketone Phenyl vinyl ketone Elimination->Phenyl vinyl ketone

Caption: The primary reaction pathways of 3-Bromo-1-phenylpropan-1-one.

Nucleophilic Substitution: The SN2 Pathway

In the presence of a good, non-basic nucleophile, 3-Bromo-1-phenylpropan-1-one readily undergoes a bimolecular nucleophilic substitution (SN2) reaction. This reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The carbonyl group's electron-withdrawing nature can influence the reaction rate, though the primary event is the displacement of the bromide ion.

A classic example of this is the reaction with sodium azide to form 3-Azido-1-phenylpropan-1-one. This product is a useful precursor for the synthesis of various nitrogen-containing compounds, including amines and triazoles.

Experimental Protocol: Synthesis of 3-Azido-1-phenylpropan-1-one

This protocol is based on established methods for the synthesis of organic azides from alkyl halides.[1]

Materials:

  • 3-Bromo-1-phenylpropan-1-one

  • Sodium azide (NaN3)

  • Acetone/Water mixture (e.g., 3:1)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve 3-Bromo-1-phenylpropan-1-one (1 equivalent) in a mixture of acetone and water.

  • Add sodium azide (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 3-Azido-1-phenylpropan-1-one.

  • Purify the product by column chromatography if necessary.

Data Presentation: Expected Spectroscopic Data for 3-Azido-1-phenylpropan-1-one

Spectroscopic Data Expected Values
Molecular Formula C9H9N3O[2]
Molecular Weight 175.19 g/mol [2]
1H NMR (CDCl3) δ 7.9-7.4 (m, 5H, Ar-H), 3.6 (t, 2H, -CH2-N3), 3.3 (t, 2H, -CO-CH2-)
13C NMR (CDCl3) δ 197 (C=O), 136 (Ar-C), 133 (Ar-CH), 128 (Ar-CH), 128 (Ar-CH), 48 (-CH2-N3), 35 (-CO-CH2-)
IR (cm-1) ~2100 (azide stretch), ~1685 (C=O stretch)[3]
Mass Spectrum (m/z) 175 (M+)

Note: Predicted NMR data is based on typical chemical shifts for similar structures.[4]

Elimination Reactions: Formation of Phenyl Vinyl Ketone

When 3-Bromo-1-phenylpropan-1-one is treated with a base, an elimination reaction can occur, leading to the formation of phenyl vinyl ketone (1-phenylprop-2-en-1-one). This reaction typically proceeds via an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the α-carbon, and the bromide ion is simultaneously eliminated. The choice of base is critical; sterically hindered, non-nucleophilic bases are often employed to favor elimination over substitution.

Figure 2: E2 Mechanism for the Dehydrobromination of 3-Bromo-1-phenylpropan-1-one

E2_Mechanism cluster_start Reactants cluster_ts Transition State cluster_prod Products Reactant 3-Bromo-1-phenylpropan-1-one + Base TS [Base---H---CH---CH(Br)---C(O)Ph]‡ Reactant->TS Concerted Step Product Phenyl vinyl ketone + Base-H+ + Br- TS->Product

Caption: Concerted E2 elimination pathway.

Experimental Protocol: Synthesis of Phenyl Vinyl Ketone

This protocol is a generalized procedure for the dehydrohalogenation of alkyl halides.

Materials:

  • 3-Bromo-1-phenylpropan-1-one

  • Triethylamine (Et3N) or another suitable non-nucleophilic base

  • Anhydrous diethyl ether or other aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 3-Bromo-1-phenylpropan-1-one (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture for several hours and monitor its progress by TLC.

  • After the reaction is complete, filter the mixture to remove the triethylammonium bromide salt.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain crude phenyl vinyl ketone.

  • Purify the product by vacuum distillation or column chromatography.

Data Presentation: Expected Spectroscopic Data for Phenyl Vinyl Ketone

Spectroscopic Data Expected Values
Molecular Formula C9H8O
Molecular Weight 132.16 g/mol
1H NMR (CDCl3) δ 7.9-7.4 (m, 5H, Ar-H), 7.1 (dd, 1H, -CO-CH=), 6.4 (dd, 1H, =CH2, trans), 5.9 (dd, 1H, =CH2, cis)
13C NMR (CDCl3) δ 190 (C=O), 137 (Ar-C), 136 (-CO-CH=), 133 (Ar-CH), 129 (=CH2), 128 (Ar-CH), 128 (Ar-CH)
IR (cm-1) ~1670 (C=O stretch, conjugated), ~1610 (C=C stretch)
Mass Spectrum (m/z) 132 (M+), 105 (M-C2H3)+, 77 (C6H5)+

Note: Predicted NMR data is based on typical chemical shifts for α,β-unsaturated ketones.[5]

The Favorskii Rearrangement: A Potential Side Reaction

When 3-Bromo-1-phenylpropan-1-one is treated with a strong base, particularly an alkoxide, the Favorskii rearrangement can become a competing pathway. This reaction involves the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic base to yield a rearranged carboxylic acid derivative. In the case of 3-Bromo-1-phenylpropan-1-one, this would lead to the formation of a phenyl-substituted cyclopropanone, which upon attack by an alkoxide would yield an ester of 2-phenylpropanoic acid. The presence of acidic α-protons is a prerequisite for this rearrangement.

Conclusion and Future Directions

The reactivity of 3-Bromo-1-phenylpropan-1-one is a compelling example of the competition between fundamental organic reaction mechanisms. The choice of reagents and reaction conditions allows for the selective synthesis of either substitution or elimination products. This preliminary guide has outlined the key mechanistic pathways and provided a framework for their experimental investigation.

For a more comprehensive understanding, further studies are warranted. Kinetic studies could be employed to definitively determine the reaction orders and elucidate the transition states for both the SN2 and E2 pathways. Computational modeling would also provide valuable insights into the energetics of the competing mechanisms. Furthermore, a detailed investigation into the conditions that favor the Favorskii rearrangement would provide a more complete picture of the reactivity of this versatile building block. The protocols and data presented herein serve as a self-validating starting point for researchers to explore and harness the synthetic potential of 3-Bromo-1-phenylpropan-1-one.

References

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The Synthetic Versatility of 3-Bromo-1-phenylpropan-1-one: A Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-1-phenylpropan-1-one, a β-bromoketone, stands as a pivotal intermediate in synthetic organic chemistry, offering a versatile scaffold for the construction of a diverse array of complex molecules. Its strategic placement of a reactive bromine atom and a phenyl ketone moiety provides a unique combination of electrophilic and nucleophilic centers, paving the way for extensive derivatization. This technical guide explores the synthesis, reactivity, and untapped research potential of 3-Bromo-1-phenylpropan-1-one, with a particular focus on its application in medicinal chemistry and materials science. We will delve into detailed experimental protocols, mechanistic insights, and prospective research avenues for scientists and drug development professionals.

Introduction: The Strategic Importance of a β-Bromoketone

3-Bromo-1-phenylpropan-1-one (C₉H₉BrO) is a valuable building block in organic synthesis.[1] Its structure, featuring a phenyl ketone and a primary alkyl bromide, offers two distinct points for chemical modification. The carbonyl group is susceptible to nucleophilic attack and can participate in a variety of condensation and addition reactions. The bromine atom, positioned at the β-carbon relative to the carbonyl group, is a good leaving group, making it an excellent site for nucleophilic substitution reactions. This dual reactivity allows for the sequential or one-pot synthesis of a wide range of derivatives.

This guide will provide a comprehensive overview of 3-Bromo-1-phenylpropan-1-one, starting with its fundamental properties and synthesis. We will then explore its chemical reactivity, highlighting its utility in constructing heterocyclic systems and other valuable organic molecules. Finally, we will outline promising research areas where this versatile intermediate can be employed to develop novel therapeutic agents and functional materials.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of 3-Bromo-1-phenylpropan-1-one is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₉BrOPubChem[1]
Molecular Weight 213.07 g/mol PubChem[1]
CAS Number 29636-75-7PubChem[1]
Appearance Likely a solid or oilInferred from related compounds
Solubility Soluble in common organic solventsInferred from structure
Synthesis of 3-Bromo-1-phenylpropan-1-one: An Experimental Protocol

The synthesis of 3-Bromo-1-phenylpropan-1-one can be achieved through the α-bromination of 1-phenylpropan-1-one. This reaction typically proceeds via an enol or enolate intermediate. Below is a representative experimental protocol.

Reaction: Bromination of 1-phenylpropan-1-one

Materials:

  • 1-phenylpropan-1-one (propiophenone)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic acid (glacial) or another suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Dichloromethane or diethyl ether for extraction

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1-phenylpropan-1-one (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Slowly add a solution of bromine (1 equivalent) in acetic acid to the stirred solution of the ketone. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux. The disappearance of the bromine color indicates the progress of the reaction. Alternatively, N-Bromosuccinimide (NBS) with a catalytic amount of acid can be used for a more controlled bromination.

  • Work-up: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-Bromo-1-phenylpropan-1-one.

Causality behind Experimental Choices: The use of acetic acid as a solvent facilitates the formation of the enol intermediate, which is the nucleophile that attacks the bromine. The slow addition of bromine controls the reaction rate and minimizes the formation of polybrominated byproducts. The aqueous work-up is essential to remove the acid catalyst and any unreacted bromine.

The Reactive Landscape of 3-Bromo-1-phenylpropan-1-one

The synthetic utility of 3-Bromo-1-phenylpropan-1-one stems from its ability to undergo a variety of chemical transformations.

Nucleophilic Substitution Reactions

The primary bromine atom is readily displaced by a wide range of nucleophiles, providing a straightforward route to a diverse set of derivatives.

G BPP 3-Bromo-1-phenylpropan-1-one Product Substituted Product BPP->Product S_N2 Reaction Heterocycle Heterocyclic Systems BPP->Heterocycle Nu Nucleophile (Nu⁻) Nu->BPP Thiourea Thiourea/Thioamides Thiourea->Heterocycle Hantzsch Thiazole Synthesis Amines Amines Amines->Heterocycle e.g., Isoxazoles

Caption: Key reactions of 3-Bromo-1-phenylpropan-1-one.

3.1.1. Synthesis of Heterocyclic Compounds: A Cornerstone of Medicinal Chemistry

One of the most significant applications of 3-Bromo-1-phenylpropan-1-one is in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals.

Hantzsch Thiazole Synthesis: The reaction of α-haloketones with thioamides or thiourea is a classic and reliable method for the synthesis of thiazole rings.[2] 3-Bromo-1-phenylpropan-1-one can react with thiourea or substituted thioureas to yield 2-amino-4-phenylthiazole derivatives.

G reagents 3-Bromo-1-phenylpropan-1-one + Thiourea intermediate Thiouronium Salt Intermediate reagents->intermediate Nucleophilic Attack thiazole 2-Amino-4-(phenacyl)thiazole intermediate->thiazole Intramolecular Cyclization & Dehydration

Caption: Hantzsch synthesis of thiazoles.

Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative

  • Reaction: A mixture of 3-Bromo-1-phenylpropan-1-one (1 equivalent) and thiourea (1.1 equivalents) in ethanol is refluxed for several hours.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography.

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol to yield the pure aminothiazole derivative.

The kinetic study of the reaction between 3-chloroacetylacetone and thioureas has shown that the reaction is second order, being first order with respect to each reactant. A similar kinetic profile is expected for the reaction with 3-Bromo-1-phenylpropan-1-one.

Other Nucleophilic Displacements

A variety of other nucleophiles can be employed to create a library of derivatives. For instance, reaction with amines can lead to the formation of β-amino ketones, which are valuable precursors for other transformations.[3]

Potential Research Areas and Applications

The versatile nature of 3-Bromo-1-phenylpropan-1-one opens up numerous avenues for research and development, particularly in the pharmaceutical industry.

Development of Novel Anticonvulsant Agents

There is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects. Several classes of compounds containing aromatic and heterocyclic moieties have demonstrated significant anticonvulsant activity.[4][5][6] The phenylpropanone scaffold is a key feature in some known anticonvulsant agents.[7] By utilizing 3-Bromo-1-phenylpropan-1-one as a starting material, researchers can synthesize novel derivatives, such as substituted thiazoles, isoxazoles, and other heterocyclic systems, and evaluate their potential as anticonvulsant agents.

Exploration of Antimicrobial Properties

The emergence of multidrug-resistant bacteria is a major global health concern.[8] Thiazine and other sulfur- and nitrogen-containing heterocycles have shown promise as antimicrobial agents.[9][10] 3-Bromo-1-phenylpropan-1-one can serve as a precursor for the synthesis of novel thiazine derivatives and other heterocyclic compounds with potential antibacterial and antifungal activities.

Synthesis of Novel Bioactive Scaffolds

The reactivity of 3-Bromo-1-phenylpropan-1-one allows for its incorporation into a wide range of molecular architectures. This can lead to the discovery of new scaffolds with diverse biological activities. For example, derivatives of 3-aminoisoxazoles have been investigated for their activity against various biological targets.[3]

Safety and Handling

While specific toxicological data for 3-Bromo-1-phenylpropan-1-one is limited, information on related compounds suggests that it should be handled with care. Isomeric compounds like 1-bromo-3-phenylpropane and 2-bromo-1-phenylpropane are known to be irritants to the eyes, skin, and respiratory tract.[11][12] It is also likely to be harmful if swallowed.[12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-Bromo-1-phenylpropan-1-one is a highly versatile and valuable building block in organic synthesis. Its dual reactivity allows for the efficient construction of a wide array of complex organic molecules, particularly heterocyclic compounds of medicinal interest. The potential applications of this compound in the development of novel anticonvulsant and antimicrobial agents are significant and warrant further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic potential of this remarkable intermediate.

References

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Methodological & Application

The Versatility of 3-Bromo-1-phenylpropan-1-one in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of pharmaceutical development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). Among these, 3-Bromo-1-phenylpropan-1-one emerges as a pivotal building block, offering a unique combination of reactive sites that allow for its incorporation into a diverse array of molecular scaffolds. Its propiophenone backbone, coupled with a reactive terminal bromine atom, makes it an ideal precursor for the synthesis of key intermediates, particularly in the realm of psychoactive and cardiovascular medications. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and protocols for the utilization of 3-Bromo-1-phenylpropan-1-one in the synthesis of critical pharmaceutical intermediates.

Chemical Profile of 3-Bromo-1-phenylpropan-1-one:

PropertyValueSource
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
CAS Number 29636-75-7[1]
Appearance White to off-white crystalline powder[2]
Melting Point 39-42 °C[2]

Core Application: Synthesis of 3-Amino-1-phenylpropanol Derivatives

A primary and highly significant application of 3-Bromo-1-phenylpropan-1-one is in the synthesis of 3-amino-1-phenylpropanol and its derivatives. These amino alcohols are crucial chiral building blocks for a range of widely-prescribed pharmaceuticals. The synthetic strategy typically involves two key transformations: the nucleophilic substitution of the bromine atom with an amine, followed by the reduction of the ketone functionality.

The optically active forms of 3-amino-1-phenylpropanol are particularly valuable intermediates for the production of blockbuster drugs such as Fluoxetine (an antidepressant), Atomoxetine (for ADHD), and Nisoxetine (a norepinephrine reuptake inhibitor).[2]

Reaction Pathway: From Bromoketone to Amino Alcohol

The conversion of 3-Bromo-1-phenylpropan-1-one to a 3-amino-1-phenylpropanol derivative can be conceptualized in the following workflow:

workflow start 3-Bromo-1-phenylpropan-1-one step1 Nucleophilic Substitution (N-Alkylation with R¹R²NH) start->step1 intermediate 3-(R¹R²-amino)-1-phenylpropan-1-one step1->intermediate step2 Ketone Reduction (e.g., NaBH₄, Catalytic Hydrogenation) intermediate->step2 product 3-(R¹R²-amino)-1-phenylpropanol step2->product

Caption: General workflow for the synthesis of 3-amino-1-phenylpropanol derivatives.

Protocol 1: Synthesis of 3-(Methylamino)-1-phenylpropan-1-one

This protocol details the N-alkylation of methylamine with 3-Bromo-1-phenylpropan-1-one. The resulting Mannich base is a direct precursor to intermediates for several pharmaceuticals.

Materials:

  • 3-Bromo-1-phenylpropan-1-one

  • Methylamine (solution in THF or as hydrochloride salt)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-1-phenylpropan-1-one (1.0 eq.) in acetonitrile.

  • Addition of Amine and Base: Add triethylamine (1.2 eq.) to the solution. Subsequently, add a solution of methylamine in THF (1.1 eq.) dropwise at room temperature. If using methylamine hydrochloride, add it directly along with an additional equivalent of triethylamine.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The direct alkylation of amines can sometimes lead to over-alkylation, so careful monitoring is advised.[3]

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 3-(methylamino)-1-phenylpropan-1-one.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: Reduction of 3-(Methylamino)-1-phenylpropan-1-one to 3-(Methylamino)-1-phenylpropanol

This protocol describes the reduction of the ketone functionality of the Mannich base to the corresponding amino alcohol.

Materials:

  • 3-(Methylamino)-1-phenylpropan-1-one

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve 3-(methylamino)-1-phenylpropan-1-one (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq.) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate to the aqueous residue and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 3-(methylamino)-1-phenylpropanol.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Stereoselective Reduction: For the synthesis of enantiomerically pure pharmaceuticals, a stereoselective reduction of the ketone is crucial. This can be achieved by using chiral reducing agents, such as those derived from boranes with chiral ligands (e.g., oxazaborolidines), or through enzymatic reduction.[2]

Application in the Synthesis of Fluoxetine, Atomoxetine, and Nisoxetine Intermediates

The synthesized 3-(methylamino)-1-phenylpropanol is a common intermediate for fluoxetine, atomoxetine, and nisoxetine.[2] The subsequent synthetic steps involve the formation of an ether linkage at the hydroxyl group.

cluster_0 Core Intermediate Synthesis cluster_1 API Synthesis start 3-Bromo-1-phenylpropan-1-one intermediate1 3-(Methylamino)-1- phenylpropan-1-one start->intermediate1 Methylamine intermediate2 3-(Methylamino)-1- phenylpropanol intermediate1->intermediate2 Reduction fluoxetine Fluoxetine intermediate2->fluoxetine Etherification atomoxetine Atomoxetine intermediate2->atomoxetine Etherification nisoxetine Nisoxetine intermediate2->nisoxetine Etherification

Caption: Synthetic utility of 3-Bromo-1-phenylpropan-1-one in producing key pharmaceutical intermediates.

Broader Applications: Synthesis of Heterocyclic Compounds

Beyond the synthesis of linear amino alcohols, the bifunctional nature of 3-Bromo-1-phenylpropan-1-one makes it a valuable precursor for the construction of various heterocyclic ring systems. For instance, it can react with dinucleophiles to form five, six, or seven-membered rings, which are common motifs in many biologically active molecules. While specific examples starting directly from 3-Bromo-1-phenylpropan-1-one are less commonly documented in readily available literature, related α-bromoketones are known to participate in such cyclization reactions.

Conclusion and Future Perspectives

3-Bromo-1-phenylpropan-1-one stands as a testament to the power of well-designed chemical intermediates in streamlining the synthesis of complex and vital pharmaceuticals. Its ability to serve as a precursor to the versatile 3-amino-1-phenylpropanol scaffold underscores its importance in medicinal chemistry. The protocols outlined herein provide a foundational framework for its application in the laboratory and industrial settings. Future research will likely focus on developing more efficient and stereoselective methods for its conversion to chiral intermediates, further enhancing its value in the synthesis of next-generation therapeutics.

References

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Synthesis of heterocyclic compounds from 3-Bromo-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Heterocyclic Compounds from 3-Bromo-1-phenylpropan-1-one

Authored by a Senior Application Scientist

This document provides a detailed exploration of the synthetic utility of 3-Bromo-1-phenylpropan-1-one, a versatile bifunctional building block in modern heterocyclic chemistry. Intended for researchers, scientists, and professionals in drug development, this guide elucidates the underlying principles and provides actionable protocols for the synthesis of several key heterocyclic scaffolds.

Introduction: The Strategic Value of 3-Bromo-1-phenylpropan-1-one

3-Bromo-1-phenylpropan-1-one, also known as 3-bromopropiophenone, is a highly valuable starting material in organic synthesis.[1] Its structure incorporates two key reactive sites: an electrophilic carbonyl group and a carbon atom bearing a labile bromine atom. This dual reactivity allows for sequential or one-pot reactions with a variety of dinucleophiles, making it an ideal precursor for constructing a diverse array of heterocyclic systems. The phenyl group also provides a scaffold that can be further functionalized, offering a gateway to complex molecules with potential pharmaceutical applications. This guide will detail the synthesis of pyrazoles, isoxazoles, thiazoles, and benzodiazepines from this strategic starting material.

Synthesis of Phenyl-Substituted Pyrazoles

The reaction of 1,3-dielectrophiles with hydrazine and its derivatives is a cornerstone of pyrazole synthesis. 3-Bromo-1-phenylpropan-1-one serves as a masked 1,3-dielectrophile, reacting with hydrazine to form stable five-membered pyrazole rings, which are prevalent in many biologically active compounds.

Mechanistic Rationale

The synthesis proceeds via a classical condensation-cyclization pathway. Initially, the more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the bromoketone to form a hydrazone intermediate. The choice of which nitrogen attacks first is often dependent on the substitution of the hydrazine. In the subsequent, and typically rate-determining step, the second nitrogen atom of the hydrazone intermediate undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom. This step forms the five-membered ring. A final elimination of hydrogen bromide (HBr), often facilitated by a base or the solvent, leads to aromatization and the formation of the stable pyrazole ring.

G start 3-Bromo-1-phenylpropan-1-one + Hydrazine step1 Condensation start->step1 hydrazone Hydrazone Intermediate step2 Intramolecular Nucleophilic Substitution (SN2) hydrazone->step2 cyclized Cyclized Intermediate (Pyrazolidine derivative) step3 Elimination (Aromatization) cyclized->step3 product 3-Phenyl-1H-pyrazole step1->hydrazone step2->cyclized step3->product

Caption: Reaction mechanism for pyrazole synthesis.

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazole

This protocol describes a representative synthesis using hydrazine hydrate.

Materials:

  • 3-Bromo-1-phenylpropan-1-one (10 mmol, 2.13 g)

  • Hydrazine hydrate (12 mmol, 0.6 mL, ~64-65% solution)

  • Ethanol (50 mL)

  • Sodium acetate (optional, as a mild base, 12 mmol, 0.98 g)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-1-phenylpropan-1-one and ethanol.

  • Stir the mixture until the starting material is fully dissolved.

  • Add hydrazine hydrate dropwise to the solution at room temperature. If using, add sodium acetate at this stage.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Pour the concentrated mixture into 100 mL of ice-cold water.

  • A solid precipitate should form. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Phenyl-1H-pyrazole.

Data Summary
ReagentProductTypical YieldReference
Hydrazine Hydrate3-Phenyl-1H-pyrazole75-85%General Method[2]
Phenylhydrazine1,3-Diphenyl-1H-pyrazole70-80%General Method[2]
MethylhydrazineMixture of 1-Methyl-3-phenyl-1H-pyrazole and 1-Methyl-5-phenyl-1H-pyrazoleVariesGeneral Method[2]

Synthesis of Phenyl-Substituted Isoxazoles

Isoxazoles are another important class of five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are accessible from 3-Bromo-1-phenylpropan-1-one through reaction with hydroxylamine, following a pathway analogous to pyrazole synthesis. Isoxazole derivatives are known for their diverse biological activities.[3][4]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon to form an oxime intermediate. The oxygen of the oxime then acts as an intramolecular nucleophile, displacing the bromide ion to form the five-membered isoxazoline ring. Subsequent elimination of HBr, often promoted by a base, leads to the aromatic isoxazole product.[5]

G start 3-Bromo-1-phenylpropan-1-one + Hydroxylamine step1 Condensation start->step1 oxime Oxime Intermediate step2 Intramolecular O-Alkylation oxime->step2 cyclized Cyclized Intermediate (Isoxazoline derivative) step3 Elimination cyclized->step3 product 3-Phenylisoxazole step1->oxime step2->cyclized step3->product

Caption: Reaction mechanism for isoxazole synthesis.

Experimental Protocol: Synthesis of 3-Phenylisoxazole

Materials:

  • 3-Bromo-1-phenylpropan-1-one (10 mmol, 2.13 g)

  • Hydroxylamine hydrochloride (12 mmol, 0.83 g)

  • Sodium carbonate (15 mmol, 1.59 g)

  • Ethanol (50 mL)

  • Water (10 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride and sodium carbonate in a mixture of ethanol and water.

  • Stir the solution for 15 minutes at room temperature.

  • Add a solution of 3-Bromo-1-phenylpropan-1-one in ethanol (10 mL) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask to room temperature and remove the ethanol under reduced pressure.

  • Extract the remaining aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude 3-phenylisoxazole by column chromatography on silica gel or by recrystallization.

Hantzsch Synthesis of Phenyl-Substituted Thiazoles

The Hantzsch thiazole synthesis is a classic method for preparing thiazole rings by reacting an α-haloketone with a thioamide derivative. 3-Bromo-1-phenylpropan-1-one is an excellent substrate for this reaction, providing access to 2-amino-4-phenylthiazole derivatives, which are key components in many pharmaceutical agents.

Mechanistic Rationale

The synthesis begins with the nucleophilic sulfur of the thioamide (e.g., thiourea) attacking the α-carbon and displacing the bromide. This forms an S-alkylated isothiourea intermediate. The next step involves the nucleophilic nitrogen of this intermediate attacking the carbonyl carbon, leading to a tetrahedral intermediate which then undergoes cyclization. Finally, dehydration of the cyclic intermediate yields the aromatic 2-aminothiazole ring.[6]

G start 3-Bromo-1-phenylpropan-1-one + Thiourea step1 S-Alkylation start->step1 isothiourea S-Alkylated Isothiourea Intermediate step2 Intramolecular Cyclization isothiourea->step2 cyclized Cyclized Intermediate (Thiazoline derivative) step3 Dehydration cyclized->step3 product 2-Amino-4-phenylthiazole step1->isothiourea step2->cyclized step3->product

Caption: Hantzsch mechanism for thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • 3-Bromo-1-phenylpropan-1-one (10 mmol, 2.13 g)

  • Thiourea (10 mmol, 0.76 g)

  • Ethanol (40 mL)

Procedure:

  • Combine 3-Bromo-1-phenylpropan-1-one and thiourea in a 100 mL round-bottom flask.

  • Add ethanol and stir the mixture.

  • Heat the reaction mixture to reflux for 2-3 hours. A precipitate of the hydrobromide salt of the product will form.

  • Cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • To obtain the free base, suspend the hydrobromide salt in water and add a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the solution is basic (pH ~8-9).

  • Collect the resulting solid by vacuum filtration, wash with water, and dry.

  • Recrystallize from ethanol to obtain pure 2-amino-4-phenylthiazole.

Data Summary
ThioamideProductTypical YieldReference
Thiourea2-Amino-4-phenylthiazole85-95%General Method[6]
N-Phenylthiourea2-(Phenylamino)-4-phenylthiazole80-90%General Method[6]
Thioacetamide2-Methyl-4-phenylthiazole70-80%General Method

Synthesis of 1,5-Benzodiazepines

Benzodiazepines are a critical class of psychoactive drugs and their seven-membered heterocyclic core is a common target in medicinal chemistry.[7] The reaction of 3-Bromo-1-phenylpropan-1-one with o-phenylenediamine provides a direct route to the 1,5-benzodiazepine scaffold.

Mechanistic Rationale

This synthesis is typically acid-catalyzed. One of the amino groups of o-phenylenediamine condenses with the ketone to form an imine intermediate. The second amino group then performs an intramolecular nucleophilic substitution, displacing the bromine and forming the seven-membered diazepine ring. The reaction conditions can be controlled to favor this pathway.[8]

G start 3-Bromo-1-phenylpropan-1-one + o-Phenylenediamine step1 Imine Formation (Acid-catalyzed) start->step1 imine Imine Intermediate step2 Intramolecular N-Alkylation imine->step2 product 2-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine step1->imine step2->product

Caption: Synthesis of a 1,5-benzodiazepine derivative.

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine

Materials:

  • 3-Bromo-1-phenylpropan-1-one (10 mmol, 2.13 g)

  • o-Phenylenediamine (10 mmol, 1.08 g)

  • Ethanol or Acetonitrile (50 mL)

  • Acetic acid (catalytic amount, ~0.1 mL)

Procedure:

  • Dissolve o-phenylenediamine in ethanol in a 100 mL round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Add a solution of 3-Bromo-1-phenylpropan-1-one in ethanol dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure benzodiazepine derivative.

Conclusion

3-Bromo-1-phenylpropan-1-one has demonstrated its significant utility as a versatile and powerful precursor for the synthesis of a wide range of biologically relevant heterocyclic compounds. The strategic placement of a ketone and an alkyl bromide allows for straightforward and efficient access to pyrazoles, isoxazoles, thiazoles, and benzodiazepines through well-established and reliable synthetic methodologies. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

  • PubChem. (n.d.). 3-Bromo-1-phenylpropan-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism of the reaction between 1,3-diyne and hydrazine. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (n.d.). PROGRESS IN THE PATHWAYS FOR SYNTHESIS OF ISOXAZOLES SYNTHONS AND THEIR BIOLOGICAL ACTIV. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of benzodiazepines.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Retrieved from [Link]

Sources

Application Note: High-Fidelity Quantification of 3-Bromo-1-phenylpropan-1-one using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical methods for the precise quantification of 3-Bromo-1-phenylpropan-1-one (also known as β-bromopropiophenone), a key intermediate in various synthetic processes and a potential impurity in pharmaceutical manufacturing. The accurate determination of its purity and concentration is critical for ensuring process control, final product quality, and regulatory compliance. This application note presents validated protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), designed for researchers, quality control analysts, and drug development professionals. The causality behind experimental choices is explained, and all protocols are framed within the validation standards of the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Context

3-Bromo-1-phenylpropan-1-one (CAS: 29636-75-7) is a halogenated ketone widely utilized as a building block in organic synthesis. Its electrophilic nature makes it a valuable precursor for creating a variety of pharmaceutical compounds. However, its presence as a residual starting material or impurity in an Active Pharmaceutical Ingredient (API) must be strictly controlled. Therefore, robust and reliable analytical methods are essential for its quantification.

The choice between analytical techniques is dictated by the analyte's properties and the specific requirements of the analysis (e.g., purity assay, trace impurity analysis). 3-Bromo-1-phenylpropan-1-one possesses a strong ultraviolet (UV) chromophore (the phenyl-ketone moiety) and sufficient volatility and thermal stability, making it an excellent candidate for analysis by both HPLC and GC.

Physicochemical Properties of 3-Bromo-1-phenylpropan-1-one

Understanding the fundamental properties of the analyte is the cornerstone of effective method development.

PropertyValueSource
Chemical Structure C₆H₅C(=O)CH₂CH₂Br-
Molecular Formula C₉H₉BrO[1][2]
Molecular Weight 213.07 g/mol [1][2]
IUPAC Name 3-bromo-1-phenylpropan-1-one[1]
Appearance Typically a solid or liquid
Boiling Point ~138-140 °C at 14 mmHg (for isomer 2-bromopropiophenone)[3]
UV Absorbance Contains a phenyl-ketone chromophore, suitable for UV detection.-

Analytical Workflow and Method Selection

The overall process from sample receipt to final report requires a structured approach to ensure data integrity. The selection between HPLC and GC depends on the analytical objective. HPLC is often preferred for purity assays of the main component due to its high precision and non-destructive nature, while GC is exceptionally sensitive for identifying and quantifying volatile impurities or for analyses where derivatization is not desired.

Analytical_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Reporting Sample Sample Receipt & Login Prep Sample Preparation (Weighing, Dilution, Filtration) Sample->Prep Method Method Selection (HPLC or GC) Prep->Method Analysis Instrumental Analysis Method->Analysis Data Data Processing (Integration, Calibration) Analysis->Data Report Final Report & COA Generation Data->Report

Caption: General analytical workflow for quantification.

Sources

Application Notes & Protocols: The Versatility of 3-Bromo-1-phenylpropan-1-one Derivatives in Modern Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-Bromo-1-phenylpropan-1-one scaffold represents a cornerstone in synthetic organic and medicinal chemistry. As a bifunctional molecule, it possesses two key reactive centers: a ketone carbonyl and a primary alkyl bromide. This unique arrangement makes it an exceptionally versatile precursor for a vast array of complex molecules, particularly heterocyclic systems and pharmacologically active agents. This guide provides an in-depth exploration of the practical applications of these derivatives, moving beyond simple reaction schemes to elucidate the underlying chemical logic and provide field-tested protocols for researchers in drug development and synthetic chemistry. We will delve into its role in constructing key heterocyclic cores like pyrazoles and thiadiazines, and its utility as a starting point for developing potent anticonvulsant, anticancer, and antimicrobial agents.

The 3-Bromo-1-phenylpropan-1-one Scaffold: A Chemist's Multitool

At its core, 3-Bromo-1-phenylpropan-1-one is an α,β-haloketone. The molecule's utility stems from the distinct reactivity of its functional groups. The bromine atom, positioned on the β-carbon relative to the carbonyl group, serves as an excellent electrophilic site for nucleophilic substitution. Simultaneously, the phenyl ketone moiety can participate in a wide range of classical carbonyl reactions, including condensations and additions. This duality allows for sequential or one-pot multicomponent reactions to build molecular complexity rapidly.

Substitutions on the phenyl ring (Ar) further modulate the electronic properties and steric profile of the molecule, allowing for fine-tuning of reactivity and, ultimately, the biological activity of the resulting derivatives.

G cluster_main 3-Bromo-1-(Aryl)propan-1-one Core Structure mol carbonyl Carbonyl Group:\n- Site for condensation reactions\n- Nucleophilic attack target Carbonyl Group: - Site for condensation reactions - Nucleophilic attack target carbonyl->Carbonyl Group:\n- Site for condensation reactions\n- Nucleophilic attack target bromide Beta-Bromine:\n- Excellent leaving group\n- Site for nucleophilic substitution Beta-Bromine: - Excellent leaving group - Site for nucleophilic substitution bromide->Beta-Bromine:\n- Excellent leaving group\n- Site for nucleophilic substitution

Caption: Core structure and key reactive sites of the title compound.

Application in Heterocyclic Synthesis: Building Biologically Relevant Cores

The most prominent application of 3-bromo-1-phenylpropan-1-one derivatives is in the synthesis of nitrogen, sulfur, and oxygen-containing heterocycles. These ring systems are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs.

Synthesis of Substituted Pyrazoles

Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are integral to numerous pharmaceuticals, including anti-inflammatory drugs (Celecoxib) and protein kinase inhibitors. The reaction of a 3-bromo-1-phenylpropan-1-one derivative with a hydrazine is a classical and efficient method for constructing the pyrazole ring.

Causality of the Reaction: The mechanism involves an initial nucleophilic attack by the hydrazine on the electrophilic β-carbon, displacing the bromide. This is followed by an intramolecular condensation between the remaining hydrazine nitrogen and the ketone carbonyl, which, after dehydration, yields the stable aromatic pyrazole ring. The use of an acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the cyclization step.

Caption: General workflow for pyrazole synthesis.

Protocol 1: Synthesis of a 1,5-Diaryl-pyrazole Derivative

This protocol describes a general procedure for the synthesis of a pyrazole from a substituted 3-bromo-1-phenylpropan-1-one and phenylhydrazine.

Materials & Equipment:

  • Substituted 3-bromo-1-phenylpropan-1-one (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • TLC plates (silica gel), developing chamber

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the 3-bromo-1-arylpropan-1-one (e.g., 5 mmol) in absolute ethanol (40 mL). Rationale: Absolute ethanol is used to prevent potential side reactions involving water.

  • Reagent Addition: While stirring at room temperature, add phenylhydrazine (5.5 mmol, 1.1 eq) dropwise to the solution. An exothermic reaction may be observed.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. Rationale: The acid catalyzes the imine formation and subsequent cyclization, significantly increasing the reaction rate.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC, using a mobile phase such as 8:2 Hexane:Ethyl Acetate. The disappearance of the starting ketone spot indicates completion. Rationale: TLC is crucial for preventing incomplete reactions or the formation of degradation byproducts from excessive heating.

  • Isolation: Once complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold water while stirring vigorously. A solid precipitate should form. Rationale: The organic product is poorly soluble in water, causing it to precipitate out, which is a simple and effective initial purification step.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious cold water to remove any water-soluble impurities.

  • Purification: Dry the crude solid. For final purification, recrystallize the product from a minimal amount of hot ethanol to yield pure crystalline pyrazole.[1][2]

Synthesis of 1,3,4-Thiadiazine Derivatives

Thiadiazines are six-membered heterocyclic compounds containing sulfur and nitrogen atoms, which have shown promise as matrix metalloproteinase (MMP) inhibitors and anti-inflammatory agents.[3] One-pot, three-component reactions involving α-haloketones like 3-bromo-1-phenylpropan-1-one are a highly efficient route to these scaffolds.[4]

Causality of the Reaction: This synthesis is a prime example of reaction economy. It proceeds by the initial reaction of the α-haloketone with a sulfur-containing binucleophile, like thiocarbohydrazide. This intermediate then undergoes condensation with a third component, such as a dicarbonyl compound, to form the final, complex heterocyclic product in a single operation.

Protocol 2: One-Pot Synthesis of a Pyrazolyl-Thiadiazinyl Derivative

This protocol is adapted from methodologies for three-component synthesis.[4]

Materials & Equipment:

  • 3-Bromo-1-phenylpropan-1-one (1.0 eq)

  • Thiocarbohydrazide (1.0 eq)

  • Pentane-2,4-dione (acetylacetone) (1.0 eq)

  • Absolute Ethanol

  • Standard reflux and filtration equipment

Procedure:

  • Setup: To a 100 mL round-bottom flask, add an equimolar mixture of 3-bromo-1-phenylpropan-1-one (5 mmol), thiocarbohydrazide (5 mmol), and pentane-2,4-dione (5 mmol).

  • Solvent: Add absolute ethanol (50 mL) to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture under reflux for 8-10 hours, with stirring.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture. The product often precipitates upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry. Recrystallization or column chromatography can be used for further purification if necessary.

Application as Precursors for Pharmacologically Active Agents

The derivatives synthesized from 3-bromo-1-phenylpropan-1-one are not merely chemical curiosities; they are often potent biological agents themselves. The chalcone-like structures and the heterocyclic systems they form are frequently explored in drug discovery programs.

Anticonvulsant Agents

There is a significant need for novel antiepileptic drugs with different mechanisms of action to treat drug-resistant epilepsy.[5][6] Derivatives originating from the propenone scaffold have shown considerable promise in preclinical seizure models.[7]

Mechanism of Action Insight: While often complex, the anticonvulsant activity of these compounds may involve the modulation of voltage-gated sodium and calcium channels or interaction with neurotransmitter systems.[8] Efficacy has been demonstrated in the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the 6 Hz psychomotor seizure test, a model for therapy-resistant partial seizures.[5][8]

Table 1: Representative Anticonvulsant Activity Data

Compound Class Seizure Model Efficacy (ED₅₀, mg/kg) Reference
Phenyl-acetamide Derivative MES (mouse, i.p.) 49.6 [8]
Phenyl-acetamide Derivative 6 Hz (32 mA, mouse, i.p.) 31.3 [8]
Phenyl-acetamide Derivative 6 Hz (44 mA, mouse, i.p.) 63.2 [8]
Diethylamino-propenone MES (mouse, i.p.) Protection noted [5][6]

| Diethylamino-propenone | scPTZ (mouse, i.p.) | Protection noted |[5][6] |

Protocol 3: Maximal Electroshock (MES) Seizure Test (Rodent Model)

This protocol outlines the fundamental steps of the MES test, a primary screen for anticonvulsant candidates. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Principle: A supramaximal electrical stimulus is applied to the cornea of the animal, inducing a tonic hindlimb extension seizure. A candidate drug is considered protective if it prevents this seizure. This test identifies compounds that prevent seizure spread.

Procedure:

  • Animal Preparation: Use adult male mice (e.g., Swiss Webster, 20-25 g). Allow them to acclimate to the laboratory environment.

  • Drug Administration: Administer the test compound (dissolved or suspended in a suitable vehicle, e.g., 0.5% methylcellulose) via intraperitoneal (i.p.) injection. A control group receives only the vehicle.

  • Time to Peak Effect: Wait for a predetermined time (e.g., 30-60 minutes) to allow the compound to be absorbed and reach its peak effect in the central nervous system.

  • Stimulation:

    • Apply a drop of saline to the animal's eyes to ensure good electrical contact.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) via corneal electrodes using a specialized stimulator. Rationale: This stimulus is supramaximal, meaning it will reliably induce a seizure in >99% of untreated animals.

  • Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure, characterized by the straightening and stiffening of the hind limbs for at least 3 seconds.

  • Data Analysis: The endpoint is binary (protection or no protection). The dose at which 50% of the animals are protected (the ED₅₀) is calculated using probit analysis.

Anticancer Agents

Chalcones (1,3-diaryl-2-propen-1-ones) and their heterocyclic derivatives are a major focus of anticancer research.[9][10] Their α,β-unsaturated carbonyl system is a key pharmacophore that can interact with biological nucleophiles, such as cysteine residues in proteins.[9]

Mechanisms of Action:

  • Tubulin Inhibition: Many chalcone derivatives inhibit the polymerization of tubulin, a critical component of the cytoskeleton. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest (typically at the G2/M phase) and subsequent apoptosis.[9]

  • Apoptosis Induction: These compounds can trigger programmed cell death by modulating key signaling pathways, such as increasing the expression of the pro-apoptotic Bax protein and activating executioner caspases like caspase-3.[9]

  • Kinase Inhibition: Some derivatives, particularly heterocyclic ones, can act as inhibitors of protein kinases like VEGFR-2, which are crucial for tumor angiogenesis.[11]

Caption: Key anticancer mechanisms of chalcone derivatives.

Antimicrobial and Antifungal Agents

The structural motifs derived from 3-bromo-1-phenylpropan-1-one are also effective against a range of microbial pathogens.[12] Both chalcones and the dihydropyrazoles synthesized from them have demonstrated potent antibacterial and antifungal activities.[13][14]

Structure-Activity Relationship (SAR) Insight: The antimicrobial potency is highly dependent on the substitution patterns on the aromatic rings. Electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., halogens) can significantly influence activity against different strains.[14] Chalcones have been found to be particularly effective against bacteria, while their cyclized dihydropyrazole counterparts often show enhanced antifungal properties.[13]

Protocol 4: Antimicrobial Susceptibility Testing by the Filter Paper Disc Method

This is a widely used qualitative method to screen for antimicrobial activity.[12]

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses into the agar. If the compound is effective, it inhibits microbial growth, resulting in a clear area (zone of inhibition) around the disc.

Procedure:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) and pour it into sterile Petri dishes.

  • Inoculation: Prepare a standardized suspension of the test microorganism (e.g., a 0.5 McFarland standard). Uniformly swab the entire surface of the agar plate with this suspension.

  • Disc Preparation: Sterilize small filter paper discs (6 mm diameter). Impregnate the discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely. Rationale: The solvent itself (e.g., DMSO) must be tested as a negative control to ensure it does not have antimicrobial activity.

  • Application: Aseptically place the impregnated discs onto the surface of the inoculated agar plates. Gently press to ensure full contact. Place a positive control disc (containing a standard antibiotic like Ciprofloxacin) and a negative control disc (solvent only) on each plate.

  • Incubation: Invert the plates and incubate them under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).

  • Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Conclusion

The 3-Bromo-1-phenylpropan-1-one framework is far more than a simple synthetic intermediate; it is a gateway to molecular diversity and biological function. Its predictable reactivity and amenability to modification make it an invaluable tool for constructing complex heterocyclic libraries and for serving as a starting point in medicinal chemistry campaigns. The protocols and applications detailed herein demonstrate the scaffold's central role in developing next-generation therapeutics, from anticonvulsants to anticancer agents. A thorough understanding of its chemistry provides researchers with a powerful strategy for accelerating drug discovery and development.

References

  • PubChem. (n.d.). 3-Bromo-1-phenylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Gomes, M. N., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules. Retrieved from [Link]

  • Adyukov, I. S., et al. (2019). 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. Russian Journal of Organic Chemistry. Retrieved from [Link]

  • Tang, Y., et al. (2022). Chalcone Derivatives: Role in Anticancer Therapy. Cancers. Retrieved from [Link]

  • Shawali, A. S., et al. (2012). One-Pot Three-Component Synthesis of Pyrazolyl-thiadiazinyl-2H-chromen-2-one Derivatives. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Al-Wabli, R. I., et al. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. Pharmaceuticals. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of (3-bromo-1-phenylpropyl)benzene in Pharmaceutical Synthesis. Retrieved from [Link]

  • Al-Wabli, R. I., et al. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Tiwari, B., et al. (2010). Synthesis and Antimicrobial Activity of some Chalcone Derivatives. International Journal of ChemTech Research. Retrieved from [Link]

  • Li, H., et al. (2008). (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E. Retrieved from [Link]

  • Kallam, R., et al. (2020). Antimicrobial, antioxidant, and anticancer activities of some novel isoxazole ring containing chalcone and dihydropyrazole derivatives. Molecules. Retrieved from [Link]

  • Asif, M. (2016). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Wujec, M., et al. (2023). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. Retrieved from [Link]

  • Kallam, R., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules. Retrieved from [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. Retrieved from [Link]

  • Zagaja, M., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences. Retrieved from [Link]

  • Kumar, N. M., et al. (2024). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Retrieved from [Link]

  • Gomha, S. M., et al. (2023). Synthesis of Heteroaromatic Compounds. Molecules. Retrieved from [Link]

  • Adyukov, I. S., et al. (2024). SYNTHESIS OF CONDENSED FURAN STRUCTURES BASED ON 1-ARYL-3-BROMO-3-NITROPROPENONES. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-1-phenylpropan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your product yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-Bromo-1-phenylpropan-1-one, offering detailed explanations and actionable solutions.

Problem 1: Low Yield in Friedel-Crafts Acylation of Benzene with 3-Bromopropionyl Chloride

Question: I am attempting to synthesize 3-Bromo-1-phenylpropan-1-one via Friedel-Crafts acylation of benzene with 3-bromopropionyl chloride using aluminum chloride as a catalyst, but my yields are consistently low. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this Friedel-Crafts acylation can stem from several factors, primarily related to the stability of the acyl chloride and potential side reactions. Here’s a breakdown of the likely causes and corresponding solutions:

  • Cause 1: Instability of 3-Bromopropionyl Chloride: 3-Bromopropionyl chloride is susceptible to decomposition, especially in the presence of moisture.[1] It can also be reactive towards the Lewis acid catalyst.

    • Solution:

      • Use Freshly Distilled or High-Purity Reagent: Ensure the 3-bromopropionyl chloride is of high purity and free from degradation products. If in doubt, distill it under reduced pressure before use.

      • Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction. Use dry glassware, solvents, and a high-quality anhydrous aluminum chloride. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Intramolecular Cyclization (Side Reaction): The acylium ion intermediate can undergo an intramolecular Friedel-Crafts reaction, especially if the initial acylation is slow, leading to the formation of indanone derivatives.

    • Solution:

      • Control Reaction Temperature: Keep the reaction temperature low, typically between 0 and 5 °C, during the addition of the acyl chloride. This favors the intermolecular acylation of benzene over the intramolecular cyclization.

      • Order of Addition: Add the 3-bromopropionyl chloride slowly to the mixture of benzene and aluminum chloride. This ensures that the concentration of the acylium ion is kept low, minimizing the chance of intramolecular reactions.

  • Cause 3: Polyalkylation (Side Reaction): While less common in acylations compared to alkylations, if the reaction conditions are not optimized, the product, 3-Bromo-1-phenylpropan-1-one, can undergo further reaction with benzene.[2]

    • Solution:

      • Stoichiometry: Use a slight excess of benzene to ensure it is the primary species acylated.

      • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) and stop the reaction once the starting material is consumed to avoid the formation of byproducts.

  • Cause 4: Deactivation of the Catalyst: The ketone product can form a complex with the aluminum chloride, deactivating the catalyst.[3]

    • Solution:

      • Sufficient Catalyst: Use a stoichiometric amount of AlCl₃ (at least one equivalent) to account for its complexation with the product.[3]

Experimental Protocol: Friedel-Crafts Acylation

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap). Maintain a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (used as both reactant and solvent).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of freshly distilled 3-bromopropionyl chloride (1 equivalent) in anhydrous benzene dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Problem 2: Formation of α-Bromopropiophenone as a Major Byproduct in the Bromination of Propiophenone

Question: I am trying to synthesize 3-Bromo-1-phenylpropan-1-one by brominating propiophenone, but I am getting a significant amount of 2-bromo-1-phenylpropan-1-one (α-bromopropiophenone). How can I improve the regioselectivity of this reaction?

Answer:

The regioselectivity of the bromination of propiophenone is a common challenge. The formation of the α-bromo isomer is often kinetically favored due to the enolization of the ketone under acidic or basic conditions.[4] However, the desired 3-bromo product can be obtained by carefully selecting the reaction conditions.

  • Cause: Enolization and α-Bromination: The presence of acid or base can catalyze the formation of the enol or enolate, which then readily reacts with bromine at the α-position.

    • Solution 1: Radical Bromination Conditions: To favor bromination on the β-carbon (the 3-position), radical conditions are preferred. This involves the use of a radical initiator and light.

      • Reagents: Use N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

      • Conditions: The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane and irradiated with a UV lamp or a high-wattage incandescent bulb.

    • Solution 2: Control of Reaction Temperature: Lower temperatures can sometimes favor the desired product, although this is highly dependent on the specific conditions.

Experimental Protocol: Radical Bromination of Propiophenone

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propiophenone (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux while irradiating with a UV lamp.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to separate the desired 3-bromo isomer from any unreacted starting material and α-bromo byproduct.

Table 1: Comparison of Bromination Conditions for Propiophenone

ConditionBrominating AgentCatalyst/InitiatorSolventTypical Outcome
Ionic (Undesired) Br₂Acid (e.g., HBr) or BasePolar Solvents (e.g., Acetic Acid)Favors α-bromination[5]
Radical (Desired) NBSBPO or AIBN + LightNon-polar Solvents (e.g., CCl₄)Favors β-bromination

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-Bromo-1-phenylpropan-1-one?

There are two main synthetic strategies to produce 3-Bromo-1-phenylpropan-1-one:

  • Friedel-Crafts Acylation: This involves the reaction of benzene with 3-bromopropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6] This method builds the carbon skeleton and introduces the bromo-ketone functionality in a single step.

  • Bromination of Propiophenone: This approach starts with propiophenone and introduces the bromine atom at the 3-position of the propyl chain. As discussed in the troubleshooting section, achieving regioselectivity for the 3-position over the α-position is the key challenge.[4]

Q2: What are the common impurities I should look for in my final product?

Depending on the synthetic route, common impurities may include:

  • From Friedel-Crafts Acylation:

    • Unreacted benzene and 3-bromopropionyl chloride.

    • Indanone derivatives from intramolecular cyclization.

    • Di-acylated benzene byproducts.

  • From Bromination of Propiophenone:

    • Unreacted propiophenone.

    • 2-Bromo-1-phenylpropan-1-one (α-bromo isomer).

    • Dibrominated products (e.g., 2,3-dibromo-1-phenylpropan-1-one).[7]

Q3: What are the best methods for purifying 3-Bromo-1-phenylpropan-1-one?

  • Vacuum Distillation: This is an effective method for separating the product from less volatile impurities and starting materials.

  • Column Chromatography: Silica gel chromatography is a reliable technique for separating the desired product from isomers and other byproducts. A common eluent system is a mixture of hexane and ethyl acetate.

  • Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent can be an effective purification method.

Q4: What are the key safety precautions when handling the reagents for this synthesis?

  • 3-Bromopropionyl Chloride: This is a corrosive and lachrymatory substance.[1] It reacts with water and should be handled in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Bromine (for bromination): Bromine is highly toxic, corrosive, and volatile. It should be handled with extreme care in a fume hood, and appropriate PPE, including specialized gloves, should be worn.

  • Aluminum Chloride: Anhydrous aluminum chloride is a corrosive solid that reacts violently with water. Handle it in a dry environment and avoid inhalation of the dust.

  • Solvents: Many of the solvents used (e.g., benzene, carbon tetrachloride) are hazardous. Benzene is a known carcinogen, and carbon tetrachloride is toxic and environmentally harmful. Whenever possible, consider using safer alternative solvents.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.

Visualizing the Synthetic Challenges

To better understand the potential pitfalls in the synthesis of 3-Bromo-1-phenylpropan-1-one, the following diagrams illustrate the key reaction pathways and the formation of common byproducts.

cluster_0 Friedel-Crafts Acylation cluster_1 Bromination of Propiophenone Benzene Benzene Desired Product_FC 3-Bromo-1-phenylpropan-1-one Benzene->Desired Product_FC Intermolecular Acylation 3-Bromopropionyl Chloride 3-Bromopropionyl Chloride 3-Bromopropionyl Chloride->Desired Product_FC Intermolecular Acylation Byproduct_FC Indanone Derivative 3-Bromopropionyl Chloride->Byproduct_FC Intramolecular Cyclization AlCl3 AlCl3 AlCl3->Desired Product_FC Propiophenone Propiophenone Desired Product_B 3-Bromo-1-phenylpropan-1-one Propiophenone->Desired Product_B Radical Conditions Byproduct_B α-Bromopropiophenone Propiophenone->Byproduct_B Ionic Conditions Brominating Agent NBS or Br2 Brominating Agent->Desired Product_B Brominating Agent->Byproduct_B

Caption: Synthetic pathways to 3-Bromo-1-phenylpropan-1-one and major byproducts.

References

  • KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or ... - Google Patents.
  • DE859146C - Process for the production of ª ‡ -bromopropiophenone - Google Patents.
  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions - Chemistry LibreTexts. Available at: [Link]

  • friedel-crafts acylation of benzene - Chemguide. Available at: [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. Available at: [Link]

  • The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry. Available at: [Link]

  • Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes - ResearchGate. Available at: [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - NIH. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • Selective bromination of acetophenone derivatives with bromine in methanol - Zenodo. Available at: [Link]

  • CN102260155A - Method for synthesizing p-bromo propiophenone - Google Patents.
  • Acylation of Benzene - Friedel Crafts (A-Level Chemistry) - YouTube. Available at: [Link]

  • Show how you would convert (in one or two steps) 1-phenylpropane ... - Pearson. Available at: [Link]

  • Bromination of para substituted propiophenones - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 3-Bromo-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-Bromo-1-phenylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this key chemical intermediate in high purity. Here, we address common challenges and provide troubleshooting strategies based on established chemical principles and field-proven techniques.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns encountered when handling and purifying crude 3-Bromo-1-phenylpropan-1-one.

Q1: What are the most likely impurities in my crude 3-Bromo-1-phenylpropan-1-one?

A1: The impurity profile of your crude product is largely dictated by the synthetic route employed. The most common method for synthesizing 3-Bromo-1-phenylpropan-1-one is the α-bromination of propiophenone. Therefore, you can expect the following impurities:

  • Unreacted Propiophenone: Incomplete bromination will leave residual starting material.

  • Poly-brominated Species: Over-bromination can lead to the formation of 2,3-dibromo-1-phenylpropan-1-one and other poly-halogenated ketones. Under basic conditions, poly-bromination is particularly favored as the introduction of the first bromine atom can make the remaining α-protons more acidic.[1]

  • Isomeric Byproducts: Depending on the brominating agent and reaction conditions, you might have small amounts of 2-bromo-1-phenylpropan-1-one.

  • Reagents and Catalysts: Residual acid catalysts (e.g., HBr, AlCl₃) or unreacted brominating agents (e.g., Br₂, NBS) may be present.

  • Solvent Residues: Solvents used in the synthesis and workup (e.g., dichloromethane, acetic acid) may remain.

Q2: My crude product has a reddish-brown or yellowish color. What is the cause and is it a concern?

A2: A colored crude product is common and often indicates the presence of residual bromine or acidic impurities that can cause degradation of the product over time. While minor coloration might not interfere with some subsequent reactions, it is generally advisable to remove these impurities for long-term storage and for sensitive downstream applications. The purification techniques detailed in this guide will address the removal of these colored impurities.

Q3: Is 3-Bromo-1-phenylpropan-1-one stable? What conditions should I avoid during purification and storage?

A3: 3-Bromo-1-phenylpropan-1-one, like many α-haloketones, is a reactive molecule and is sensitive to certain conditions:

  • Bases: Strong bases can cause dehydrohalogenation to yield phenyl vinyl ketone or other rearrangement products (e.g., Favorskii rearrangement).[2] Even weak bases can promote side reactions. Therefore, exposure to basic conditions should be minimized.

  • Nucleophiles: Being a good alkylating agent, it will react with nucleophiles. This includes water (hydrolysis to 3-hydroxy-1-phenylpropan-1-one), alcohols, and amines.[3]

  • Heat: Prolonged exposure to high temperatures can lead to decomposition. It is advisable to use the lowest possible temperatures during distillation and solvent removal.

  • Light: While not as significant as other factors, prolonged exposure to UV light can potentially initiate radical reactions. Storage in an amber bottle is recommended.

For long-term storage, it is best to keep the purified product in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and refrigerated (2-8 °C).[4]

Section 2: Troubleshooting Purification Techniques

This section provides detailed troubleshooting guides for the most common purification methods for 3-Bromo-1-phenylpropan-1-one.

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.

Q4: I am having trouble finding a suitable solvent for recrystallization. What is the best approach?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A systematic approach to solvent screening is recommended:

  • Start with small-scale tests: In separate test tubes, add a small amount of your crude product (e.g., 20-30 mg).

  • Test single solvents: Add a few drops of a single solvent at room temperature. Good candidate solvents include isopropanol, ethanol, methanol, ethyl acetate, and toluene. A mixture of hexanes and ethyl acetate is also a common choice for compounds of moderate polarity.[5]

  • Observe solubility: If the compound dissolves readily at room temperature, the solvent is too good. If it is insoluble, heat the test tube to the solvent's boiling point.

  • Cool and observe: If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

  • Consider mixed solvent systems: If no single solvent is ideal, try a mixed solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common combination is ethyl acetate/hexanes or ethanol/water.

Troubleshooting Recrystallization

Problem Possible Cause(s) Solution(s)
Oiling out The melting point of the compound is lower than the boiling point of the solvent. The compound is significantly impure.Re-heat the solution to dissolve the oil, add a small amount of a "better" solvent to lower the saturation point, and cool more slowly. Try a lower-boiling point solvent.
No crystals form Too much solvent was used. The solution is supersaturated.Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure product.
Poor recovery Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with too much cold solvent.Use the minimum amount of boiling solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored crystals Colored impurities are co-crystallizing with the product.Perform a hot filtration after dissolving the crude product to remove any insoluble colored impurities. Add a small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot filtration before cooling. Be aware that activated carbon can also adsorb your product, potentially lowering the yield.
Column Chromatography

Column chromatography is an excellent method for separating compounds with different polarities and is particularly useful when dealing with multiple impurities.

Q5: My compound seems to be decomposing on the silica gel column. How can I prevent this?

A5: 3-Bromo-1-phenylpropan-1-one can be sensitive to the acidic nature of standard silica gel. The silanol groups on the silica surface can catalyze decomposition reactions. Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: Add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v), to your eluent. This will neutralize the acidic sites on the silica.

  • Use a Different Stationary Phase:

    • Neutral Alumina: Alumina is a good alternative to silica gel and is available in neutral, acidic, and basic forms. For this compound, neutral alumina is the safest choice to avoid base-catalyzed decomposition.

    • Florisil® (Magnesium Silicate): This is a less acidic stationary phase than silica gel and can be a good option for sensitive compounds.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate (silica gel or alumina, depending on your chosen stationary phase).

    • Develop the plate in various solvent systems to find an eluent that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1). If you are using triethylamine to deactivate the silica, add it to your TLC mobile phase as well.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of your crude product.

    • Pack the column using either the "wet" or "dry" slurry method to ensure a homogenous stationary phase.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a less polar solvent.

    • Carefully load the solution onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution process by TLC to identify the fractions containing your purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature to avoid decomposition.

Troubleshooting Column Chromatography

Problem Possible Cause(s) Solution(s)
Poor separation Inappropriate eluent system. Column was poorly packed (channeling). Column was overloaded.Optimize the eluent system using TLC to achieve better separation between spots. Repack the column carefully. Use a larger column or less crude material.
Compound won't elute Eluent is not polar enough. Compound is decomposing on the column.Gradually increase the polarity of the eluent. See Q5 for preventing decomposition.
Compound elutes too quickly Eluent is too polar.Start with a less polar eluent system.

DOT Script for Troubleshooting Column Chromatography

Troubleshooting_Column_Chromatography start Poor Separation or Recovery check_tlc Re-evaluate TLC (Rf of product ~0.3?) start->check_tlc rf_ok Rf is optimal check_tlc->rf_ok Yes rf_bad Rf too high/low or poor spot separation check_tlc->rf_bad No check_column Examine Column Packing rf_ok->check_column adjust_eluent Adjust Eluent Polarity rf_bad->adjust_eluent adjust_eluent->check_tlc packing_ok Packing appears uniform check_column->packing_ok Yes packing_bad Cracks or channels visible check_column->packing_bad No check_loading Review Sample Loading packing_ok->check_loading repack_column Repack Column packing_bad->repack_column success Improved Purification repack_column->success loading_ok Minimal solvent, neat band check_loading->loading_ok Yes loading_bad Band is diffuse or too wide check_loading->loading_bad No check_stability Is the compound stable on silica? loading_ok->check_stability adjust_loading Use less solvent for loading loading_bad->adjust_loading adjust_loading->success stable Yes check_stability->stable Yes unstable No, streaking/decomposition on TLC check_stability->unstable No stable->success deactivate_silica Deactivate Silica (e.g., with Et3N) or use Alumina unstable->deactivate_silica deactivate_silica->success

Caption: Troubleshooting logic for column chromatography.

Vacuum Distillation

For liquid crude products or those that are low-melting solids, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

Q6: What are the appropriate conditions for vacuum distillation of 3-Bromo-1-phenylpropan-1-one?

Recommended Distillation Parameters

Parameter Recommendation Rationale
Pressure 1-20 mmHgA good vacuum is essential to lower the boiling point and prevent thermal decomposition.
Bath Temperature ~20-30 °C above the expected boiling pointThis provides a sufficient temperature gradient for efficient distillation without overheating the material.
Apparatus Use a short-path distillation apparatus.Minimizes the surface area and travel distance for the vapor, reducing losses.

Troubleshooting Vacuum Distillation

Problem Possible Cause(s) Solution(s)
Bumping Uneven boiling.Use a magnetic stir bar or boiling chips. Ensure a slow and steady heating rate.
No product distilling Vacuum is not low enough. Temperature is too low.Check for leaks in your vacuum setup. Gradually increase the bath temperature.
Product is dark Decomposition is occurring.Improve the vacuum to further lower the boiling point. Ensure the heating mantle is not set too high.

Section 3: References

  • BenchChem. (2025). Optimizing reaction temperature for the bromination of 3'-chloropropiophenone. Retrieved from BenchChem website.

  • ChemBK. (n.d.). 1-Bromo-3-phenylpropane. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-phenylpropan-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). DE859146C - Process for the production of ª ‡ -bromopropiophenone. Retrieved from

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5006–5084. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Bromo-1-phenyl-1-propene (CAS 4392-24-9). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). CN102260155A - Method for synthesizing p-bromo propiophenone. Retrieved from

  • University of Massachusetts Boston. (2020). Thin Layer Chromatography. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione. Retrieved from [Link]

  • University of Babylon. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

  • Pearson. (2024). Show how you would convert (in one or two steps) 1-phenylpropane.... Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Alpha Halogenation of Ketones and Aldehydes. Retrieved from [Link]...

  • University of California, Irvine. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Retrieved from

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Course Hero. (2021). Dehydrohalogenation of erythro-1-bromo-1, 2-diphenylpropane underE.... Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propene, 3-bromo- (CAS 106-95-6). Retrieved from [Link]

  • The Catalyst - Organic Chemistry. (2021). E2 Elimination- Example Dehydrobromination of 1-bromo-1,2-diphenylpropane. Retrieved from [Link]...

  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]

  • Chegg. (2022). Solved 1-Phenylpropene 2-Bromo-1-phenylpropane. Retrieved from [Link]

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How to avoid impurities during the synthesis of chalcones from 3-Bromo-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of chalcones, with a specific focus on navigating the challenges presented by the use of 3-Bromo-1-phenylpropan-1-one as a starting material. Our goal is to equip you with the scientific rationale and practical protocols to minimize impurity formation and maximize the yield and purity of your target chalcone.

Introduction: The Challenge of β-Halogenated Ketones in Chalcone Synthesis

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are valuable precursors in medicinal chemistry.[1][2] Typically, this reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. However, the introduction of a halogen, such as in 3-Bromo-1-phenylpropan-1-one, adds a layer of complexity. The presence of the bromine atom at the β-position to the carbonyl group makes the molecule susceptible to side reactions under the basic conditions required for the condensation, leading to a variety of impurities that can complicate purification and reduce yields.

This guide will dissect the common pitfalls associated with this specific synthesis and provide robust, field-tested solutions to overcome them.

Troubleshooting Guide: From Side Reactions to Purification Hurdles

This section is designed in a question-and-answer format to directly address the most common issues encountered during the synthesis of chalcones from 3-Bromo-1-phenylpropan-1-one.

Issue 1: Low Yield of the Desired Chalcone and a Complex Mixture of Byproducts

Q: My reaction has resulted in a low yield of the target chalcone and my TLC plate shows multiple spots, some of which are highly polar. What is happening in my reaction flask?

A: This is a classic symptom of competing side reactions. The primary culprit is often the base-catalyzed elimination of hydrogen bromide (HBr) from 3-Bromo-1-phenylpropan-1-one to form the highly reactive intermediate, phenyl vinyl ketone.

  • Causality: Strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), readily abstract a proton from the α-position of the ketone. The resulting enolate can then facilitate the elimination of the β-bromo group, leading to the formation of phenyl vinyl ketone. This α,β-unsaturated ketone is a potent Michael acceptor and can also undergo polymerization under basic conditions.

Side_Reactions

Solutions:

  • Choice of Base: Opt for a milder base. While strong bases are common in Claisen-Schmidt condensations, they promote the elimination side reaction. Consider using a weaker base like piperidine or a carbonate base (e.g., K₂CO₃) in a suitable solvent.[3]

  • Temperature Control: Maintain a low reaction temperature. The elimination reaction has a higher activation energy than the desired condensation. Running the reaction at 0°C or even lower can significantly favor the formation of the chalcone.[4]

  • Order of Addition: Add the base slowly to a cooled mixture of the ketone and aldehyde. This keeps the instantaneous concentration of the base low, disfavoring the elimination pathway.

Issue 2: The Reaction "Oils Out" and Fails to Solidify

Q: After the reaction time, my product has separated as a viscous oil instead of a solid precipitate. How can I isolate my chalcone?

A: The formation of an oil is often due to the presence of impurities that inhibit crystallization or a product that has a low melting point.

  • Causality: The aforementioned Michael addition and polymerization byproducts are often viscous oils that can trap the desired chalcone, preventing it from crystallizing.

Solutions:

  • Work-up Procedure: After the reaction, neutralize the mixture carefully with a dilute acid (e.g., 10% HCl) to a neutral pH.[4] Then, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine to remove inorganic salts and any remaining base.

  • Solvent Removal: After drying the organic layer, concentrate it under reduced pressure. It is crucial to remove all solvent, as residual solvent can prevent crystallization.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure chalcone from a previous batch, add a tiny crystal to the oil to induce crystallization.

    • Trituration: Add a small amount of a non-polar solvent in which the chalcone is poorly soluble (e.g., hexane or pentane) and stir or sonicate the mixture. This can help to wash away oily impurities and encourage the product to solidify.

Issue 3: Difficulty in Purifying the Crude Product by Recrystallization

Q: I have a solid crude product, but recrystallization does not seem to improve its purity significantly, or I experience significant product loss.

A: This indicates that the impurities have similar solubility properties to your desired chalcone.

  • Causality: The byproducts, especially Michael adducts, can be structurally similar to the chalcone, leading to co-crystallization.

Solutions:

  • Solvent System Optimization for Recrystallization: Experiment with different solvent systems. A mixed solvent system can be very effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble, e.g., acetone or ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or water) until the solution becomes turbid. Then, allow it to cool slowly. Ethanol is a commonly used and effective solvent for recrystallizing many chalcones.[5]

  • Column Chromatography: If recrystallization fails, column chromatography is the most effective method for separating complex mixtures.[4]

    • Stationary Phase: Silica gel is the most common stationary phase for chalcone purification.[4]

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. Monitor the separation using TLC. Chalcones are often UV-active and may be colored, making them easy to track.[4][5]

Purification Method Advantages Disadvantages Best For
Recrystallization Simple, scalable, can yield very pure product.Can have low recovery, may not remove impurities with similar solubility.Removing minor impurities from a relatively clean crude product.
Column Chromatography Excellent for separating complex mixtures and isomers.More time-consuming, requires more solvent, can be challenging to scale up.Crude products with multiple components or when recrystallization fails.

Frequently Asked Questions (FAQs)

Q1: What is the Favorskii rearrangement, and is it a concern with 3-Bromo-1-phenylpropan-1-one?

A1: The Favorskii rearrangement is a reaction of α-halo ketones with a base to form a rearranged carboxylic acid derivative. While it is a known side reaction for α-halo ketones, it is less common for β-halo ketones like 3-Bromo-1-phenylpropan-1-one under the conditions typically used for chalcone synthesis. The more probable side reaction is the elimination of HBr.

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool.[4] Spot the starting materials (ketone and aldehyde) and the reaction mixture on a TLC plate. Use a suitable eluent system (e.g., hexane/ethyl acetate). The chalcone product is typically less polar than the aldehyde but more polar than the starting ketone. The disappearance of the starting materials and the appearance of a new spot corresponding to the chalcone indicate the reaction's progress. Chalcones are often UV-active, making visualization under a UV lamp straightforward.

Q3: Are there alternative synthetic routes that avoid the use of a strong base?

A3: Yes, the Wittig reaction is an excellent alternative for synthesizing chalcones that avoids the complications of using a strong base with a halogenated ketone.[6]

  • Mechanism Overview: The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. In this case, you would first prepare a β-keto phosphonium ylide from 3-Bromo-1-phenylpropan-1-one and triphenylphosphine. This ylide is then reacted with an aromatic aldehyde to form the chalcone. The primary byproduct is triphenylphosphine oxide, which can be removed by column chromatography or by precipitation.[6][7]

Wittig_Reaction

Q4: Can I use acid-catalyzed conditions for the Claisen-Schmidt condensation?

A4: While acid-catalyzed Claisen-Schmidt condensations are possible, they are generally less common and can also have their own set of side reactions, such as polymerization of the aldehyde or unwanted reactions with other functional groups. For substrates sensitive to strong bases, exploring milder basic conditions or the Wittig reaction is often a more fruitful approach.

Experimental Protocols

Protocol 1: Modified Claisen-Schmidt Condensation for 3-Bromo-1-phenylpropan-1-one

This protocol is optimized to minimize the elimination side reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-1-phenylpropan-1-one (1.0 eq) and the aromatic aldehyde (1.05 eq) in ethanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Prepare a solution of a mild base such as piperidine (1.2 eq) in ethanol. Add the basic solution dropwise to the cooled reaction mixture over 30 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC. The reaction time may vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, pour the mixture into cold, dilute hydrochloric acid. A precipitate of the crude chalcone should form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it with cold water.[5] Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[4]

Protocol 2: Wittig Reaction for Chalcone Synthesis

This protocol provides an alternative route that avoids strong bases.

  • Phosphonium Salt Formation: In a round-bottom flask, dissolve 3-Bromo-1-phenylpropan-1-one (1.0 eq) and triphenylphosphine (1.0 eq) in a suitable solvent like toluene or acetonitrile. Heat the mixture to reflux and stir for several hours until the phosphonium salt precipitates. Collect the salt by filtration.

  • Ylide Formation: Suspend the phosphonium salt in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0°C. Add a strong base such as n-butyllithium or sodium hydride carefully to form the ylide (a color change is often observed).

  • Reaction with Aldehyde: To the ylide solution, add the aromatic aldehyde (1.0 eq) dropwise at 0°C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The major byproduct, triphenylphosphine oxide, can be largely removed by filtration through a plug of silica gel, followed by column chromatography for final purification of the chalcone.[6]

Conclusion

The synthesis of chalcones from 3-Bromo-1-phenylpropan-1-one presents unique challenges due to the potential for base-induced side reactions. By understanding the underlying mechanisms of impurity formation and carefully selecting reaction conditions—such as employing milder bases, maintaining low temperatures, and considering alternative synthetic pathways like the Wittig reaction—researchers can successfully navigate these obstacles. Effective purification strategies, particularly column chromatography, are essential for isolating the desired chalcone in high purity. This guide provides the necessary framework for troubleshooting and optimizing this valuable synthetic transformation.

References

  • Jetir.Org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]

  • Donaire-Arias, A., Poulsen, M. L., Ramón-Costa, J., Montagut, A. M., Estrada-Tejedor, R., & Borrell, J. I. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules (Basel, Switzerland), 28(22), 7576. [Link]

  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 5-chlorocurcumin analogues.
  • Madhavi, B., et al. (2022). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules, 27(15), 4969. [Link]

  • Solanke, D. P., et al. (2023). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities.
  • Chemistry LibreTexts. (2024). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Claisen–Schmidt condensation. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Laboratory Synthesis of 3-Bromo-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for researchers, chemists, and process development professionals on the synthesis of 3-Bromo-1-phenylpropan-1-one. It addresses common challenges encountered during scale-up and offers troubleshooting solutions based on established chemical principles and field experience. Our goal is to equip you with the necessary information to move from bench-scale synthesis to larger-scale production safely and efficiently.

Overview of the Synthesis: The Friedel-Crafts Acylation Route

The most common and direct method for synthesizing 3-Bromo-1-phenylpropan-1-one is the Friedel-Crafts acylation of benzene with 3-bromopropionyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][2][3] This electrophilic aromatic substitution reaction is robust but requires careful control of reaction conditions to ensure high yield and purity, especially at scale.

The core reaction involves the formation of a highly reactive acylium ion intermediate, which is then attacked by the electron-rich benzene ring.[1][2][4] The catalyst is regenerated in the final step of the reaction mechanism.

Reaction Scheme:

Benzene + 3-Bromopropionyl chloride --(AlCl₃)--> 3-Bromo-1-phenylpropan-1-one + HCl

Visualization: Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation.

G cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Catalyst Regeneration & Product Release Reagents 3-Bromopropionyl Chloride + AlCl₃ Acylium_Ion [Br-CH₂-CH₂-C=O]⁺ + AlCl₄⁻ Reagents->Acylium_Ion Lewis acid activation Benzene Benzene Ring Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Benzene->Sigma_Complex Nucleophilic Attack Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex Deprotonation by AlCl₄⁻ Final_Product 3-Bromo-1-phenylpropan-1-one Product_Complex->Final_Product Aqueous Workup Catalyst_Regen AlCl₃ + HCl

Caption: Friedel-Crafts acylation mechanism for 3-Bromo-1-phenylpropan-1-one synthesis.

Baseline Laboratory Protocol (10g Scale)

This section provides a well-tested, step-by-step procedure for a laboratory-scale synthesis. It is crucial to master the reaction at this scale before attempting a larger run.

Reagent & Equipment Table
Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalentsNotes
Anhydrous Aluminum Chloride (AlCl₃)133.3412.0 g0.0901.2Must be fresh and handled under inert atmosphere.[5]
Benzene78.11100 mL-SolventDry, ACS grade or higher.
3-Bromopropionyl chloride171.4212.8 g (8.5 mL)0.0751.0Lachrymator; handle in a fume hood.[6][7]
Dichloromethane (DCM)84.9350 mL-SolventDry, for extraction.
Hydrochloric Acid (HCl), 2M36.46~100 mL-QuenchFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)84.01~50 mL-WashTo neutralize acid.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-Drying AgentFor drying organic layer.
Experimental Procedure
  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler) to vent HCl gas. Ensure all glassware is oven-dried.

  • Catalyst Suspension: Under a nitrogen or argon atmosphere, charge the flask with anhydrous AlCl₃ (12.0 g) and dry benzene (50 mL). Begin stirring to form a suspension.

  • Reagent Addition: Add 3-bromopropionyl chloride (12.8 g) to the dropping funnel with the remaining dry benzene (50 mL).

  • Reaction Initiation: Cool the AlCl₃ suspension in an ice bath to 0-5 °C. Begin adding the 3-bromopropionyl chloride solution dropwise over 30-45 minutes. Vigorous HCl gas evolution will be observed.[8] Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 40-50 °C for 1-2 hours to drive the reaction to completion. Monitor progress by TLC.

  • Quenching: Cool the reaction mixture back down to 0-5 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by 2M HCl, until the solids dissolve. Caution: This is a highly exothermic process.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with 2M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, a yellowish oil, can be purified by vacuum distillation or recrystallization from a suitable solvent like isopropanol.

Scaling Up: Key Considerations and Challenges

Transitioning from a 10-gram to a kilogram scale introduces significant challenges. Direct multiplication of reagents and times is not a viable strategy.

Visualization: Scale-Up Workflow

G Start Process Review & Hazard Analysis Equip Select Appropriate Reactor & Peripherals (Mechanical Stirrer, Chiller, Scrubber) Start->Equip Safety First Reagent Reagent Sourcing & Purity Check (Anhydrous AlCl₃ is critical) Equip->Reagent Charge Charge Reactor with Solvent & AlCl₃ (Under inert atmosphere) Reagent->Charge Addition Controlled Dropwise Addition of Acyl Chloride (Monitor internal temperature) Charge->Addition Maintain <10 °C Reaction Reaction & Monitoring (Hold at temperature, in-process control) Addition->Reaction Allow to warm/heat Quench Controlled Quench into Ice/HCl Solution (Exotherm management is critical) Reaction->Quench Cool down first Workup Phase Separation & Extraction Quench->Workup Purify Purification (Vacuum Distillation or Crystallization) Workup->Purify Finish Final Product Analysis & Packaging Purify->Finish

Caption: A typical workflow for scaling up the Friedel-Crafts acylation process.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of 3-Bromo-1-phenylpropan-1-one.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive AlCl₃ catalyst (hydrolyzed by moisture).[5]2. Insufficient reaction temperature or time.3. Deactivated benzene ring (if using substituted benzenes).1. Use a fresh, unopened container of anhydrous AlCl₃. Handle it quickly in a dry environment or glove box.2. Increase reaction temperature to 40-50°C after initial addition and extend reaction time, monitoring by TLC/GC.3. This reaction fails with strongly deactivated rings like nitrobenzene.[3]
Dark Brown or Black Reaction Mixture 1. Reaction temperature is too high, leading to charring and side reactions.2. Impurities in starting materials.1. Maintain strict temperature control, especially during the exothermic addition and quench steps. For large scales, a reactor with a cooling jacket is essential.2. Ensure the purity of benzene and 3-bromopropionyl chloride.
Low Yield After Workup 1. Incomplete reaction.2. Loss of product during aqueous workup (hydrolysis).3. Formation of side products (e.g., di-acylation).1. Confirm reaction completion with an in-process control (TLC, GC, HPLC) before quenching.2. Minimize contact time with aqueous layers, especially if basic. Perform washes efficiently.3. Use a slight excess of benzene (as the solvent) to favor mono-acylation.
Product is an Oil, Fails to Crystallize 1. Presence of impurities inhibiting crystallization.2. Residual solvent.1. Purify the crude oil via vacuum distillation before attempting crystallization.2. Ensure all solvent is removed under high vacuum. A small amount of the correct solvent can help initiate crystallization (trituration).
Difficult or Violent Quench 1. Quenching at too high a temperature.2. Adding water or acid too quickly.1. Always cool the reaction mixture to 0-5 °C before quenching.2. Add crushed ice first, followed by a slow, controlled addition of dilute acid. For large scales, consider a "reverse quench" by slowly transferring the reaction mixture to a separate vessel containing the ice/acid mixture.
Frequently Asked Questions

Q1: Why is it critical to use anhydrous aluminum chloride? A1: Aluminum chloride is a Lewis acid that activates the 3-bromopropionyl chloride by coordinating to the chlorine atom, which facilitates the formation of the acylium ion electrophile.[1][4] If AlCl₃ is exposed to moisture, it hydrolyzes to aluminum hydroxide, rendering it inactive as a catalyst and halting the reaction.[5]

Q2: Can I use a solvent other than benzene? A2: While benzene acts as both a reagent and a solvent, other inert solvents like dichloromethane (DCM), carbon disulfide, or nitrobenzene can be used. However, using benzene as the solvent provides a large excess of the reagent, which helps to minimize polysubstitution products. If using an alternative solvent, the stoichiometry must be carefully managed.

Q3: The reaction generates a lot of HCl gas. How should this be handled at scale? A3: The HCl gas evolved is corrosive and hazardous.[6] At a lab scale, it can be vented through a bubbler into a fume hood. At larger scales, the reactor's off-gas must be directed through a caustic scrubber (e.g., a packed column with circulating sodium hydroxide solution) to neutralize the HCl before venting.

Q4: My final product shows impurities by NMR. What are the likely side products? A4: Common impurities include:

  • Ortho- and para-isomers: If you started with a substituted benzene.

  • Di-acylated products: Where a second acyl group is added to the product ring. This is less likely if benzene is in excess.

  • Unreacted starting materials: Indicating an incomplete reaction.

  • Hydrolysis products: If the acyl chloride starting material was impure or if the product was exposed to water for extended periods during workup.

Safety Data Center

Extreme caution must be exercised when handling the reagents for this synthesis.

  • 3-Bromopropionyl chloride (CAS: 15486-96-1): Highly corrosive, a lachrymator, and reacts with water. Causes severe skin burns and eye damage. Always handle in a well-ventilated fume hood with appropriate PPE, including gloves, safety goggles, and a face shield.[6][7]

  • Anhydrous Aluminum Chloride (CAS: 7446-70-0): Reacts violently with water, releasing heat and toxic HCl gas.[5][9] Causes severe skin and eye burns. Handle in a dry environment and wear appropriate PPE.[10] Do not use water to extinguish an AlCl₃ fire; use a Class D extinguisher or dry sand.[5]

  • Benzene (CAS: 71-43-2): Flammable liquid and known carcinogen. Avoid inhalation and skin contact. All operations should be conducted in a fume hood.

Always consult the full Safety Data Sheet (SDS) for each chemical before beginning work.

References

  • Pearson. (2024). Show how you would convert (in one or two steps) 1-phenylpropane... Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-phenylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Adukov, et al. (2024). 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. Russian Journal of General Chemistry, 94(3).
  • PrepChem.com. (n.d.). Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

  • Clark, J. (2023). C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • Xue, F., et al. (2014). An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Aluminum Chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

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Technical Support Center: Troubleshooting Guide for Reactions Involving 3-Bromo-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-1-phenylpropan-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during reactions with this versatile reagent. Our aim is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.

Section 1: Understanding the Reagent: 3-Bromo-1-phenylpropan-1-one

3-Bromo-1-phenylpropan-1-one, also known as β-bromopropiophenone, is a valuable building block in organic synthesis.[1] Its structure, featuring a ketone and a primary alkyl bromide, allows for a variety of chemical transformations. However, this bifunctionality can also lead to undesired side reactions if not handled with care.

Before delving into troubleshooting, it is crucial to understand the reagent's stability and handling. 3-Bromo-1-phenylpropan-1-one can be sensitive to light and base, and it is advisable to store it in a cool, dark place.[2] Purity is also paramount; impurities can significantly impact reaction outcomes.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you might encounter in a question-and-answer format.

Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions

Question: I am attempting a nucleophilic substitution on 3-Bromo-1-phenylpropan-1-one with a nitrogen-based nucleophile, but I am observing very low conversion to my desired product. What could be the issue?

Answer: This is a common challenge. Several factors can contribute to low yields in nucleophilic substitution reactions with this substrate.

Possible Causes & Solutions:

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the bromide efficiently.

    • Recommendation: Consider using a stronger, less sterically hindered nucleophile. If using a neutral nucleophile like an amine, the addition of a non-nucleophilic base can help to deprotonate it in situ, increasing its nucleophilicity.

  • Competing Elimination Reaction: The presence of a base can promote the elimination of HBr to form 1-phenylprop-2-en-1-one (phenyl vinyl ketone).[3] This is a common side reaction, especially with sterically hindered or strongly basic nucleophiles.

    • Recommendation: Use a non-nucleophilic, sterically hindered base if a base is required. Running the reaction at lower temperatures can also favor substitution over elimination.[4]

  • Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.[5][6][7] While the bromine is at the β-position in 3-Bromo-1-phenylpropan-1-one, base-catalyzed enolization can still lead to complex side reactions.

    • Recommendation: Carefully control the stoichiometry of the base. If possible, use a weaker base or buffered conditions. The Favorskii rearrangement is a known reaction for α-halo ketones, and understanding its mechanism is key to avoiding it.[8][9]

  • Reagent Decomposition: As mentioned, 3-Bromo-1-phenylpropan-1-one can degrade.

    • Recommendation: Ensure the reagent is of high purity and has been stored correctly. If in doubt, purification by recrystallization or column chromatography may be necessary.

Issue 2: Formation of Multiple Products

Question: My reaction is producing a mixture of compounds, and I am struggling to isolate my target molecule. What are the likely side products and how can I minimize their formation?

Answer: The formation of multiple products often points to competing reaction pathways.

Common Side Products and Mitigation Strategies:

Side Product Formation Pathway Mitigation Strategy
1-Phenylprop-2-en-1-oneE2 EliminationUse a less basic nucleophile or a non-nucleophilic base. Lower reaction temperatures.
Favorskii Rearrangement ProductsBase-catalyzed rearrangementAvoid strong bases. Use stoichiometric amounts of a weaker base.
Products of Aldol CondensationSelf-condensation of the starting material or product under basic conditions.[10]Run the reaction at lower temperatures and with slow addition of the base.

Workflow for Optimizing Reaction Specificity:

Caption: Troubleshooting workflow for substitution reactions.

Issue 3: Challenges in the Synthesis of Chalcones

Question: I am using 3-Bromo-1-phenylpropan-1-one as a precursor for chalcone synthesis, but the reaction is not proceeding as expected. What are the critical parameters for this transformation?

Answer: The synthesis of chalcones, which are α,β-unsaturated ketones, from 3-Bromo-1-phenylpropan-1-one typically involves an elimination reaction to first form phenyl vinyl ketone, followed by a Michael addition or a related condensation.[11][12] A more direct approach could be a dehydrobromination followed by a Claisen-Schmidt condensation.[13]

Key Considerations for Chalcone Synthesis:

  • Base Selection: The choice of base is critical for the initial elimination step. A non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often effective.

  • Reaction Conditions: The subsequent condensation with an aldehyde requires careful optimization of temperature and reaction time.[14]

  • Aldehyde Reactivity: The reactivity of the aromatic aldehyde used in the condensation will influence the reaction rate and yield. Electron-withdrawing groups on the aldehyde can slow down the reaction.

Experimental Protocol: Two-Step Chalcone Synthesis

  • Dehydrobromination:

    • Dissolve 3-Bromo-1-phenylpropan-1-one in a suitable aprotic solvent (e.g., THF, DCM).

    • Cool the solution to 0 °C.

    • Add a non-nucleophilic base (e.g., DBU) dropwise.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Work up the reaction to isolate the intermediate, 1-phenylprop-2-en-1-one.

  • Claisen-Schmidt Condensation:

    • Dissolve the isolated 1-phenylprop-2-en-1-one and the desired aromatic aldehyde in a protic solvent (e.g., ethanol).

    • Add a catalytic amount of a base (e.g., NaOH or KOH).

    • Stir the reaction at room temperature or with gentle heating until product precipitation is observed.

    • Isolate the chalcone product by filtration and purify by recrystallization.

Caption: Two-step synthesis of chalcones.

Section 3: Safety & Handling

Proper handling of 3-Bromo-1-phenylpropan-1-one is essential for both safety and experimental success.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[15]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place.[2]

  • Disposal: Dispose of waste in accordance with local regulations.

References

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Bromo-1-phenyl-1-propene (CAS 4392-24-9). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes. Retrieved from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • MDPI. (2021, December 20). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-1-phenylpropan-1-one | C9H9BrO | CID 122432. PubChem. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione. Retrieved from [Link]

  • Quora. (2022, October 25). What type or kind of reaction is benzene + phenylpropan-1-one?. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

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Proper storage and handling procedures for 3-Bromo-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 3-Bromo-1-phenylpropan-1-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the proper storage, handling, and troubleshooting of common experimental issues involving this versatile reagent. As a key building block in organic synthesis, understanding its characteristics is paramount for successful and reproducible outcomes.

Section 1: Core Concepts and Safety

Chemical Profile and Hazards

3-Bromo-1-phenylpropan-1-one is an α-bromo ketone, a class of compounds known for their reactivity as alkylating agents. The presence of the bromine atom alpha to the carbonyl group makes the methylene group susceptible to nucleophilic attack.

Key Hazards:

  • Corrosive: Can cause severe skin burns and eye damage.

  • Lachrymator: Vapors can cause tearing and irritation to the respiratory tract.

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) before handling. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a certified chemical fume hood.

Storage and Stability

Proper storage is critical to maintain the integrity of 3-Bromo-1-phenylpropan-1-one and prevent degradation.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes degradation and potential side reactions.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage.Prevents reaction with atmospheric moisture.
Container Tightly sealed, amber glass bottle.Protects from light and moisture ingress.
Incompatibilities Strong oxidizing agents, strong bases, and nucleophiles.Can lead to vigorous and potentially hazardous reactions.

While quantitative stability data in various organic solvents is not extensively published, as a reactive α-bromo ketone, it is prudent to assume limited long-term stability in solution, especially in protic or nucleophilic solvents. For reactions, it is best to use freshly prepared solutions.

Section 2: Troubleshooting Guide for Synthesis and Purification

The most common route to 3-Bromo-1-phenylpropan-1-one is the α-bromination of propiophenone. This section addresses potential issues in its synthesis and subsequent purification.

Synthesis Troubleshooting

Problem: Low or no conversion of propiophenone.

  • Potential Cause: Inactive brominating agent or insufficient catalysis.

  • Solution:

    • Verify Reagent Quality: Ensure the brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine) is of high purity and has been stored correctly.

    • Acid Catalyst: The reaction is often catalyzed by an acid. Acetic acid is a common solvent and catalyst.[1] If using an aprotic solvent like dichloromethane (DCM), a catalytic amount of a Lewis acid like Aluminum chloride (AlCl₃) may be necessary.

    • Initiation: For reactions with NBS, a radical initiator (e.g., AIBN or benzoyl peroxide) and/or light may be required if a radical pathway is intended, though for α-bromination of ketones, an acid-catalyzed enol pathway is more common.[2]

Problem: Formation of significant amounts of dibrominated byproduct (3,3-dibromo-1-phenylpropan-1-one).

  • Potential Cause: Over-bromination due to excess brominating agent or prolonged reaction time.

  • Solution:

    • Stoichiometry: Carefully control the stoichiometry, using no more than one equivalent of the brominating agent.

    • Slow Addition: Add the brominating agent slowly and at a controlled temperature to maintain selectivity.

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to quench the reaction upon consumption of the starting material.

Purification Troubleshooting

Problem: Difficulty separating 3-Bromo-1-phenylpropan-1-one from unreacted propiophenone by column chromatography.

  • Potential Cause: Similar polarities of the two compounds.

  • Solution:

    • Solvent System Optimization: Experiment with different solvent systems for chromatography. A low polarity eluent system, such as hexane/ethyl acetate or hexane/dichloromethane, will be necessary.

    • Aqueous Work-up: Before chromatography, perform an aqueous work-up. Washing the organic layer with a dilute solution of sodium bicarbonate or sodium bisulfite can help remove acidic byproducts and unreacted bromine, which can simplify purification.

    • Recrystallization: If both the starting material and product are crystalline, recrystallization may be a viable, though potentially challenging, purification method.

Section 3: FAQs for Experimental Applications

This section addresses common questions and issues encountered when using 3-Bromo-1-phenylpropan-1-one as a reagent in subsequent reactions.

Q1: My nucleophilic substitution reaction with 3-Bromo-1-phenylpropan-1-one is sluggish or incomplete. What can I do?

A1: The reactivity of the α-carbon is influenced by both steric and electronic factors.

  • Choice of Solvent: A polar aprotic solvent such as acetone, DMF, or DMSO is often ideal for SN2 reactions as it can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself.[2]

  • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this can also promote side reactions like elimination.

  • Nucleophile Strength: A stronger, less sterically hindered nucleophile will react more readily. If possible, consider using a more potent nucleophilic species.

  • Phase-Transfer Catalyst: For reactions with poor solubility of the nucleophilic salt, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reaction rate.

Q2: I am observing an unexpected byproduct that appears to be an α,β-unsaturated ketone (1-phenylprop-2-en-1-one). Why is this happening and how can I prevent it?

A2: This is likely due to an elimination reaction (E2 mechanism), where a base removes a proton from the β-carbon, leading to the elimination of HBr.

  • Base Strength: This is more prevalent with strong, sterically hindered bases. If your nucleophile is also a strong base, this side reaction can be significant.

  • Prevention:

    • Use a non-basic or weakly basic nucleophile if the desired reaction is substitution.

    • If a basic nucleophile is required, consider using milder reaction conditions (e.g., lower temperature).

    • Using a less hindered base can sometimes favor substitution over elimination.

Q3: Can 3-Bromo-1-phenylpropan-1-one undergo a Favorskii rearrangement?

A3: Yes, as an α-bromo ketone with α'-hydrogens, it can potentially undergo a Favorskii rearrangement in the presence of a strong, non-nucleophilic base (e.g., sodium hydride) or certain alkoxides. This rearrangement would lead to the formation of a cyclopropanone intermediate, which would then open to form a carboxylic acid derivative (e.g., an ester if an alkoxide is used). If this is an undesired side reaction, avoid using strong, non-nucleophilic bases and opt for conditions that favor direct substitution or the desired reaction pathway.

Q4: How can I confirm the purity of my 3-Bromo-1-phenylpropan-1-one?

A4: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This will provide the definitive structure and can be used to identify impurities if they are present in sufficient quantities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying volatile impurities, such as residual solvents or byproducts like propiophenone or dibrominated species.

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity.

Section 4: Visualizing Workflows

Troubleshooting a Nucleophilic Substitution Reaction

The following diagram outlines a logical workflow for troubleshooting a common nucleophilic substitution reaction involving 3-Bromo-1-phenylpropan-1-one.

troubleshooting_workflow start Reaction Start: 3-Bromo-1-phenylpropan-1-one + Nucleophile check_completion Monitor Reaction (TLC/GC/LCMS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed check_completion->side_products Yes, but... complete Reaction Complete check_completion->complete Yes increase_temp Increase Temperature incomplete->increase_temp change_solvent Change to more polar aprotic solvent (DMF, DMSO) incomplete->change_solvent stronger_nu Use stronger nucleophile incomplete->stronger_nu elimination_product α,β-Unsaturated Ketone? side_products->elimination_product purify Purification Strategy: - Aqueous Wash - Column Chromatography - Recrystallization complete->purify other_side_product Other Byproducts elimination_product->other_side_product No lower_temp Lower Temperature elimination_product->lower_temp Yes weaker_base Use less basic nucleophile elimination_product->weaker_base Yes other_side_product->purify

Caption: Troubleshooting Decision Tree for Nucleophilic Substitution.

References

  • Pearson Education, Inc. (2024). Show how you would convert (in one or two steps) 1-phenylpropane... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-phenylpropan-1-one. Retrieved from [Link]

  • Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007, January 31). propiophenone and stuff. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of 3-Bromo-1-phenylpropan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of analytical techniques for the robust structural validation of 3-Bromo-1-phenylpropan-1-one derivatives, a class of compounds with significant potential in medicinal chemistry and organic synthesis.[1][2] Aimed at researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices. We will explore a multi-technique workflow, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy for primary characterization, culminating in Single-Crystal X-ray Crystallography for definitive structural elucidation. Each protocol is presented as a self-validating system, ensuring the trustworthiness and reproducibility of results.

Introduction: The Imperative for Rigorous Structural Validation

3-Bromo-1-phenylpropan-1-one and its derivatives are versatile synthetic intermediates, often serving as precursors to biologically active molecules like chalcones and flavonoids.[1] These scaffolds are of high interest in drug discovery for their anti-inflammatory and antinociceptive properties.[3] The precise arrangement of atoms—the molecule's structure—dictates its function, reactivity, and safety profile. An error in structural assignment, such as misplacing the bromine atom or misinterpreting a substituent on the phenyl ring, can lead to wasted resources, misleading biological data, and significant delays in development pipelines.

Therefore, an unambiguous and systematic approach to structural validation is not merely a procedural formality but a cornerstone of scientific integrity. This guide details a synergistic workflow that leverages the strengths of multiple orthogonal analytical techniques to build an unshakeable structural hypothesis, moving from the foundational carbon-hydrogen framework to the absolute three-dimensional arrangement of atoms in space.

The Integrated Workflow: A Multi-Technique Rationale

No single analytical technique provides a complete structural picture. A robust validation strategy relies on the convergence of data from multiple independent methods. For instance, while Mass Spectrometry can confirm the elemental composition and molecular weight, it provides limited information about isomerism. Conversely, NMR spectroscopy excels at defining connectivity but does not directly reveal the molecular formula. By integrating these techniques, we create a system of checks and balances where the output of one method corroborates the findings of another.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Structural Analysis cluster_2 Definitive Confirmation cluster_3 Final Validation Synthesis Synthesis of Derivative FTIR FT-IR Spectroscopy (Functional Group ID) Synthesis->FTIR Initial Check MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS Essential Data NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Framework) Synthesis->NMR Core Analysis Validated Validated Structure FTIR->Validated MS->Validated XRAY X-ray Crystallography (Absolute 3D Structure) NMR->XRAY If crystal available NMR->Validated XRAY->Validated Gold Standard Proof

Figure 1: Integrated workflow for structural validation.

Primary Validation Techniques: Building the Molecular Picture

The initial phase of validation involves a trio of spectroscopic methods that, together, provide a comprehensive preliminary structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is the first-pass technique to confirm the presence of key functional groups. Its speed and simplicity make it an invaluable tool for verifying that the desired chemical transformation has occurred. For a 3-Bromo-1-phenylpropan-1-one derivative, we are looking for characteristic vibrations that confirm the presence of the carbonyl group and the carbon-bromine bond, and verify the aromatic system.[4]

Causality of Experimental Choice: The energy of infrared radiation corresponds to the vibrational energies of covalent bonds. The frequency of absorption is highly specific to the type of bond and its chemical environment. A strong, sharp absorption in the range of 1660–1770 cm⁻¹ is a clear indication of a carbonyl (C=O) group.[5][6] Conjugation with the phenyl ring typically lowers this frequency to the lower end of the range (~1685 cm⁻¹) due to a decrease in the double-bond character of the carbonyl.[6][7]

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

  • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the built-in clamp to ensure intimate contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[8]

  • Clean the crystal thoroughly after analysis.

Data Interpretation for 3-Bromo-1-phenylpropan-1-one:

Functional GroupExpected Absorption Range (cm⁻¹)Rationale for Assignment
C=O Stretch (Ketone) 1680 - 1695Strong, sharp peak. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[5][6]
C-H Stretch (Aromatic) > 3000Medium to weak peaks just above 3000 cm⁻¹, characteristic of sp² C-H bonds.
C-H Stretch (Aliphatic) < 3000Medium to weak peaks just below 3000 cm⁻¹, characteristic of sp³ C-H bonds.
C=C Stretch (Aromatic) 1580 - 1610One or more sharp peaks of variable intensity, confirming the phenyl ring.
C-Br Stretch 500 - 650Found in the fingerprint region; can be difficult to assign definitively but its presence should be confirmed.
Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through its isotopic pattern, evidence for the presence of specific elements like bromine. High-resolution mass spectrometry (HRMS) can further provide the exact molecular formula.

Causality of Experimental Choice: MS measures the mass-to-charge ratio (m/z) of ions. The molecular ion peak (M⁺) corresponds to the mass of the intact molecule. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[9] Therefore, any bromine-containing fragment will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, which is a highly reliable diagnostic marker.[9][10]

Experimental Protocol (Electron Ionization - Gas Chromatography-MS - EI-GC-MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) into the GC-MS system. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

  • The sample is ionized in the source, typically using a 70 eV electron beam (standard for EI).[11]

  • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • The detector records the abundance of each ion.

Data Interpretation for 3-Bromo-1-phenylpropan-1-one (MW ≈ 213.08 g/mol ):

m/z ValueIdentityRationale for Assignment
212 / 214 [M]⁺ and [M+2]⁺The molecular ion peaks. The near 1:1 intensity ratio confirms the presence of one bromine atom.
133 [M - Br]⁺Loss of a bromine radical (79 or 81 amu).
105 [C₆H₅CO]⁺Alpha-cleavage between the carbonyl carbon and the adjacent CH₂ group, forming the stable benzoyl cation. This is often a very prominent peak for aromatic ketones.[10]
91 [C₇H₇]⁺The tropylium cation, a common rearrangement product from benzyl-containing compounds.
77 [C₆H₅]⁺Phenyl cation, resulting from the loss of the CO group from the benzoyl cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

NMR is the most powerful technique for elucidating the precise connectivity of a molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the carbon-hydrogen framework atom by atom.[12]

Causality of Experimental Choice: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can align with (low energy α-state) or against (high energy β-state) the field.[12] The absorption of radiofrequency energy causes a flip from the α to the β state. The precise frequency required is sensitive to the local electronic environment, allowing us to distinguish between non-equivalent nuclei.

  • ¹H NMR: Provides information on the number of different types of protons, the number of protons of each type (integration), and how they are connected to neighboring protons (spin-spin splitting).

  • ¹³C NMR: Provides information on the number of different types of carbons in the molecule. The chemical shift is highly diagnostic of the carbon's functional group.[6]

Experimental Protocol (¹H and ¹³C NMR):

  • Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The deuterated solvent is "invisible" in the ¹H NMR spectrum.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.

  • Acquire the proton-decoupled ¹³C spectrum. This requires more scans due to the low natural abundance of ¹³C.

Data Interpretation for 3-Bromo-1-phenylpropan-1-one:

NucleusExpected ¹H Chemical Shift (δ, ppm)Splitting PatternIntegrationRationale for Assignment
Aromatic-H 7.5 - 8.1Multiplets (m)5HProtons on the phenyl ring are deshielded. Those ortho to the carbonyl are typically the most downfield.
-CH₂- (alpha to C=O) ~3.6Triplet (t)2HDeshielded by the adjacent electron-withdrawing carbonyl group. Split into a triplet by the two neighboring protons on the adjacent CH₂ group (n+1 rule).[5]
-CH₂- (beta to C=O) ~3.3Triplet (t)2HDeshielded by the electronegative bromine atom. Split into a triplet by the two neighboring protons on the adjacent CH₂ group.
NucleusExpected ¹³C Chemical Shift (δ, ppm)Rationale for Assignment
C=O (Ketone) 195 - 200The carbonyl carbon is highly deshielded. The chemical shift is below 200 ppm, indicating conjugation with the aromatic ring.[13][14]
Aromatic-C (ipso to C=O) ~136Quaternary carbon attached to the carbonyl group.
Aromatic-C 128 - 134Signals for the other carbons of the phenyl ring.
-CH₂- (alpha to C=O) ~40Carbon adjacent to the carbonyl group.
-CH₂- (beta to C=O) ~28Carbon bearing the bromine atom.

Definitive Structural Confirmation: The Gold Standard

While the combination of NMR, MS, and FT-IR provides a highly confident structural assignment, it remains an interpretation of indirect data. For absolute proof, especially for novel compounds or those with ambiguous stereochemistry, a direct visualization method is required.

Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive, unambiguous method for determining the three-dimensional structure of a molecule.[15][16] It provides precise bond lengths, bond angles, and the absolute configuration of chiral centers, leaving no room for interpretation.[15][17]

Causality of Experimental Choice: A well-ordered crystal diffracts X-rays in a specific pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons—and therefore atoms—within the crystal lattice. By analyzing this diffraction pattern, a three-dimensional electron density map can be constructed, from which the exact atomic positions can be determined.[18]

Experimental Protocol (Simplified):

  • Crystal Growth: This is often the rate-limiting step.[15] A suitable single crystal must be grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Mounting: A high-quality crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[18]

  • Data Collection: The crystal is placed in an X-ray diffractometer, cooled under a stream of nitrogen, and rotated in a monochromatic X-ray beam. A detector records the diffraction pattern over a wide range of orientations.

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem, generate an initial structural model, and refine this model against the experimental data to achieve the best possible fit.

Data Interpretation: The output is a detailed structural model that includes:

  • An image of the molecular structure with thermal ellipsoids.

  • A complete list of atomic coordinates.

  • Precise bond lengths and angles.

  • For chiral molecules, the Flack parameter, which confirms the absolute stereochemistry.

G cluster_2 Final Output NMR NMR (¹H, ¹³C) Framework C-H Framework & Connectivity NMR->Framework MS MS Formula Molecular Formula & Br presence MS->Formula IR FT-IR Func_Groups Functional Groups (C=O, C-Br) IR->Func_Groups Proposed Proposed Structure Framework->Proposed Formula->Proposed Func_Groups->Proposed Definitive Definitive 3D Structure (X-ray) Proposed->Definitive Confirmation

Figure 2: Logical relationship between techniques and derived structural information.

Comparative Analysis of Techniques

TechniqueInformation ProvidedStrengthsLimitations
FT-IR Presence of functional groups.Fast, simple, requires minimal sample. Excellent for reaction monitoring.Provides limited connectivity information; fingerprint region can be complex.
Mass Spec. Molecular weight, elemental formula (HRMS), fragmentation patterns.Highly sensitive, confirms Br presence via isotopes.Isomers are often indistinguishable; molecular ion can be absent in some cases.
NMR Complete C-H framework, atom connectivity, stereochemical relationships.Provides the most detailed structural information in solution.Less sensitive than MS, requires pure sample, can be complex to interpret fully.
X-ray Absolute 3D structure, bond lengths/angles, crystal packing.Unambiguous and definitive "gold standard" proof of structure.[15][16]Requires a high-quality single crystal, which can be difficult or impossible to obtain.[17] The structure is in solid-state, which may differ from solution.

Conclusion

The structural validation of 3-Bromo-1-phenylpropan-1-one derivatives is a critical step in their development for any application. A hierarchical and integrated analytical approach is paramount for achieving unambiguous results. The process begins with rapid functional group identification by FT-IR , followed by definitive molecular weight and formula confirmation using Mass Spectrometry . The core of the structural puzzle is solved by NMR spectroscopy , which elucidates the precise atomic connectivity. Finally, where absolute certainty is required and a suitable crystal can be obtained, Single-Crystal X-ray Crystallography provides the ultimate, irrefutable proof of structure. By judiciously combining these techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for further investigation into the promising biological and chemical properties of these compounds.

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  • All In All Chemistry. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kovalchuk, M. V., et al. (2018). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Crystallography Reports. [Link]

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A Comprehensive Guide to the Cross-Validation of Analytical Data for 3-Bromo-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel or synthesized compounds is paramount. This guide provides a framework for the cross-validation of analytical data for the alpha-bromo ketone, 3-Bromo-1-phenylpropan-1-one. The structural confirmation and purity assessment of such reactive intermediates are critical for ensuring the reliability and reproducibility of subsequent synthetic steps and biological assays.

This document will outline the synergistic use of multiple analytical techniques to build a comprehensive and self-validating profile of 3-Bromo-1-phenylpropan-1-one. By comparing the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), researchers can achieve a high degree of confidence in the identity and quality of their material.

The Imperative of Orthogonal Analytical Methods

Reliance on a single analytical technique for the characterization of a compound, particularly a reactive intermediate like an α-bromo ketone, is fraught with potential for misinterpretation. Each analytical method interrogates a different molecular property. By employing a suite of orthogonal techniques, we create a multi-faceted data package that significantly reduces the probability of error. For instance, while NMR provides detailed information about the carbon-hydrogen framework, it may not be as sensitive to certain impurities that lack protons. Conversely, HPLC is adept at separating and quantifying impurities but offers no direct structural information. The convergence of data from these disparate methods provides a robust and trustworthy characterization.

Structural Elucidation and Verification

A foundational aspect of analytical characterization is the confirmation of the expected chemical structure. For 3-Bromo-1-phenylpropan-1-one (C₉H₉BrO, Molecular Weight: 213.07 g/mol )[1], a combination of NMR, IR, and MS provides the necessary evidence for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR should be employed to create a complete picture of the molecule's connectivity.

  • Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-1-phenylpropan-1-one in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

The following table outlines the predicted chemical shifts, multiplicities, and integrations for the protons in 3-Bromo-1-phenylpropan-1-one. These predictions are based on established principles of NMR spectroscopy and analysis of similar structures.

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
H-α (CH₂)~3.6 - 3.8Triplet2H~30 - 35
H-β (CH₂)~3.4 - 3.6Triplet2H~40 - 45
Aromatic (ortho)~7.9 - 8.1Multiplet2H~128 - 129
Aromatic (meta)~7.4 - 7.6Multiplet2H~128 - 129
Aromatic (para)~7.5 - 7.7Multiplet1H~133 - 134
Carbonyl (C=O)---~195 - 200
Aromatic (ipso)---~135 - 137

Note: The exact chemical shifts can be influenced by solvent and concentration.

The cross-validation between ¹H and ¹³C NMR is achieved through techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate proton and carbon signals, confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 3-Bromo-1-phenylpropan-1-one, the key absorptions to observe are the carbonyl stretch and the C-Br stretch.

  • Sample Preparation: A small amount of the neat liquid or a thin film of the compound on a salt plate (e.g., NaCl or KBr) is used for analysis. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

Frequency (cm⁻¹) Intensity Assignment
~1685StrongC=O (Aryl Ketone) Stretch
~3060MediumAromatic C-H Stretch
~2920, ~2850MediumAliphatic C-H Stretch
~1595, ~1450Medium-StrongAromatic C=C Bending
~600 - 700Medium-StrongC-Br Stretch

The presence of a strong absorption around 1685 cm⁻¹ is a key indicator of the conjugated ketone, and the C-Br stretch confirms the presence of the halogen.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that is useful for confirming the molecular weight.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

  • Molecular Ion (M⁺): A key piece of data is the observation of the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of approximately equal intensity at m/z 212 and 214.

  • Key Fragments: Common fragmentation pathways for α-bromo ketones include cleavage of the C-C bond adjacent to the carbonyl group and loss of the bromine atom. Expected fragments would include:

    • m/z 105: [C₆H₅CO]⁺ (Benzoyl cation) - often the base peak.

    • m/z 77: [C₆H₅]⁺ (Phenyl cation).

    • m/z 133/135: [M - C₆H₅CO]⁺.

The characteristic isotopic pattern of bromine in the molecular ion and any bromine-containing fragments is a powerful diagnostic tool.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

While spectroscopic methods are excellent for structural confirmation, HPLC is the gold standard for determining the purity of a compound.

Experimental Protocol: HPLC
  • Instrumentation: An HPLC system equipped with a UV detector is suitable for this analysis, as the phenyl ketone chromophore absorbs UV light.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common choice for reversed-phase chromatography. A typical gradient might be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of 3-Bromo-1-phenylpropan-1-one in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

Data Analysis and Interpretation

The HPLC chromatogram will show a major peak corresponding to 3-Bromo-1-phenylpropan-1-one and potentially smaller peaks for any impurities. The purity is calculated based on the relative peak areas. For a comprehensive analysis, it is important to identify potential process-related impurities, such as the starting materials or by-products of the synthesis.

Cross-Validation Workflow

The power of this multi-technique approach lies in the cross-validation of the data. The following diagram illustrates the workflow for a comprehensive analysis.

CrossValidationWorkflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_validation Cross-Validation Sample 3-Bromo-1-phenylpropan-1-one NMR NMR (¹H, ¹³C, HSQC, HMBC) Sample->NMR IR FT-IR Sample->IR MS Mass Spectrometry (EI, ESI) Sample->MS HPLC HPLC-UV Sample->HPLC NMR_Data Structure & Connectivity NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data HPLC_Data Purity & Impurity Profile HPLC->HPLC_Data Validation Confident Structural Confirmation & Purity NMR_Data->Validation Confirms Connectivity IR_Data->Validation Confirms Functional Groups MS_Data->Validation Confirms MW & Fragments HPLC_Data->Validation Confirms Purity

Sources

The Decisive Advantage: A Senior Application Scientist's Guide to 3-Bromo-1-phenylpropan-1-one in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in the fast-paced world of pharmaceutical and chemical development, the choice of a synthetic intermediate is a critical decision point that dictates the efficiency, yield, and overall success of a synthetic campaign. Among the class of α-haloketones, 3-Bromo-1-phenylpropan-1-one has consistently demonstrated a superior performance profile compared to its chlorinated and other analogs. This guide provides an in-depth, evidence-based assessment of the distinct advantages conferred by this key intermediate, supported by mechanistic insights and practical, field-proven experimental protocols.

The Underlying Principle: Unpacking the Reactivity of α-Haloketones

At the heart of the superior performance of 3-Bromo-1-phenylpropan-1-one lies a fundamental principle of organic chemistry: the leaving group ability of the halide. In nucleophilic substitution reactions, the rate of reaction is significantly influenced by the stability of the departing halide ion. The established order of leaving group ability for halogens is:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is inversely related to the basicity of the halide ion; weaker bases are better leaving groups as they are more stable in solution on their own.[1] Bromide (Br⁻) is a weaker base than chloride (Cl⁻), and therefore a better leaving group. This inherent chemical property translates directly into faster reaction rates and often allows for milder reaction conditions when using 3-Bromo-1-phenylpropan-1-one compared to its chloro-analog.

The carbonyl group at the benzylic position further activates the α-carbon towards nucleophilic attack through an inductive effect, enhancing the polarity of the carbon-halogen bond.[2] This electronic synergy makes α-haloketones potent alkylating agents, and the choice of the halogen becomes a key determinant of their reactivity.

Comparative Performance: 3-Bromo-1-phenylpropan-1-one vs. 3-Chloro-1-phenylpropan-1-one

The theoretical advantage of the bromo-substituent manifests in tangible, impactful ways in the laboratory. The following table summarizes the expected performance differences based on fundamental reactivity principles.

Parameter3-Bromo-1-phenylpropan-1-one3-Chloro-1-phenylpropan-1-oneRationale & Justification
Reaction Rate FasterSlowerBromide is a better leaving group than chloride, leading to a lower activation energy for nucleophilic substitution.[1]
Reaction Conditions Milder (e.g., lower temperatures)More forcing (e.g., higher temperatures, longer reaction times)The higher reactivity of the bromo-compound allows for reactions to proceed efficiently under less harsh conditions, preserving sensitive functional groups.
Yield Generally HigherOften LowerFaster and more complete reactions typically lead to higher yields of the desired product and fewer side reactions.
Side Product Formation Potentially LowerHigher risk of elimination or other side reactionsMore forcing conditions required for the chloro-analog can promote undesirable reaction pathways.
Cost Generally HigherLowerBrominated reagents are typically more expensive than their chlorinated counterparts.

Case Study I: Synthesis of Flavonoid Precursors

Flavonoids are a class of natural products with a wide range of biological activities. A common synthetic route to flavonoids involves the alkylation of a substituted phenol with a 3-carbon electrophile, followed by cyclization. The use of 3-Bromo-1-phenylpropan-1-one in this context offers a significant advantage in the initial O-alkylation step.

The higher reactivity of the bromo-intermediate ensures a high yield of the ether-linked precursor under relatively mild conditions, which is crucial for preserving the often-sensitive hydroxyl and other functional groups on the phenolic ring.

Experimental Protocol: Synthesis of 1-(2-hydroxyphenyl)-3-phenoxypropan-1-one

Objective: To demonstrate the efficient O-alkylation of a phenol using 3-Bromo-1-phenylpropan-1-one.

Materials:

  • 2-Hydroxyacetophenone

  • 3-Bromo-1-phenylpropan-1-one

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add 3-Bromo-1-phenylpropan-1-one (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-hydroxyphenyl)-3-phenoxypropan-1-one.

Workflow Diagram: Flavonoid Precursor Synthesis

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 2-Hydroxyacetophenone D Reflux (4-6h) A->D B 3-Bromo-1-phenylpropan-1-one B->D C Potassium Carbonate in Acetone C->D E Ether-linked Intermediate D->E F Base-catalyzed Cyclization E->F G Flavonoid Scaffold F->G G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Further Elaboration A Primary/Secondary Amine D Stir at RT (12-16h) A->D B 3-Bromo-1-phenylpropan-1-one B->D C Base (e.g., Et3N) in Acetonitrile C->D E Alkylated Amine Intermediate D->E F Cyclization or Functional Group Transformation E->F G Target Heterocycle / Anticonvulsant Analog F->G

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.